molecular formula C18H21ClN2O2 B2534871 Fmoc-dap hcl CAS No. 166410-34-0; 210767-37-6

Fmoc-dap hcl

Cat. No.: B2534871
CAS No.: 166410-34-0; 210767-37-6
M. Wt: 332.83
InChI Key: UIDYFLMAHOWVLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-dap hcl is a useful research compound. Its molecular formula is C18H21ClN2O2 and its molecular weight is 332.83. The purity is usually 95%.
BenchChem offers high-quality Fmoc-dap hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-dap hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2.ClH/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17;/h1-4,6-9,17H,5,10-12,19H2,(H,20,21);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDYFLMAHOWVLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-2,3-Diaminopropionic Acid HCl: The Branching Architect

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Executive Summary

Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-HCl) is a specialized, non-proteinogenic amino acid derivative used primarily as a scaffold for synthesizing orthogonal building blocks (e.g., Fmoc-Dap(Alloc)-OH) or as a precursor for peptide branching and "stapling."[1] Unlike standard Fmoc-amino acids, the commercially available HCl salt form presents a unique challenge: it possesses a free, protonated


-amine side chain.[1]

Critical Warning: This reagent cannot be used directly in standard Solid-Phase Peptide Synthesis (SPPS) coupling cycles without prior side-chain protection.[1] Doing so will result in immediate self-polymerization and termination of the peptide sequence.[1] This guide details the physicochemical properties of the scaffold, the protocol for converting it into a usable SPPS building block, and the workflow for creating branched peptide architectures.

Part 1: Molecular Architecture & Physicochemical Profile[1]

The utility of Fmoc-Dap-HCl lies in its structural distinctiveness compared to its homologs, Ornithine (Orn) and Lysine (Lys).[1] The short single-carbon spacer between the


-carbon and the side-chain amine alters both its chemical reactivity and the conformational space of the resulting peptide.[1]
Structural Comparison & Sterics
FeatureDap (Diaminopropionic Acid)Dab (Diaminobutyric Acid)Orn (Ornithine)Lys (Lysine)
Side Chain Length 1 Carbon (

)
2 Carbons3 Carbons4 Carbons
Steric Bulk High (Proximity to backbone)ModerateLowLow
Side Chain pKa ~6.2 – 6.4 ~8.9~10.5~10.5
Primary Utility Branching, Stapling, PNATurn inductionCationic chargeCationic charge
The pKa Factor

The most critical property of Fmoc-Dap-HCl is the anomalously low pKa of its


-amine (~6.3).[1]
  • Mechanism: The proximity of the electron-withdrawing

    
    -amine (protected by Fmoc) and the carboxylic acid inductively destabilizes the protonated state of the 
    
    
    
    -amine.[1]
  • Implication: At physiological pH (7.4), a significant portion of Dap side chains are uncharged (nucleophilic), unlike Lysine which remains protonated.[1] This makes Dap residues highly reactive for post-translational modifications or chemical ligation but reduces their utility as purely cationic spacers.[1]

Solubility and Stability (The HCl Salt)
  • Solubility: The HCl salt is highly soluble in water, methanol, and DMSO. It has poor solubility in pure DCM and moderate solubility in DMF.[1]

  • Handling: The salt is hygroscopic. It must be stored at +2°C to +8°C under desiccant.[1]

  • The "Trap": In DMF, the HCl salt may appear dissolved but can precipitate upon addition of base (DIEA) if the concentration is too high, or conversely, the free amine generated can undergo rapid intramolecular lactamization if the C-terminus is activated.

Part 2: Synthetic Utility & The "Forbidden" Direct Coupling

Why Direct Coupling Fails

Attempting to use Fmoc-Dap-HCl directly in an automated synthesizer (e.g., activating with DIC/Oxyma) is a common error.[1]

  • Neutralization: The coupling base (DIEA/NMM) neutralizes the HCl salt, exposing the free

    
    -amine.
    
  • Competition: The exposed

    
    -amine is a primary amine, similar to the N-terminus of the growing peptide chain.[1]
    
  • Self-Acylation: The activated carboxyl group of one Fmoc-Dap molecule will react with the

    
    -amine of another, forming oligomers (Fmoc-Dap-Dap-Dap...) in solution before it can couple to the resin.[1]
    
The Correct Workflow: Derivatization

Fmoc-Dap-HCl acts as the "Hub" for creating orthogonal derivatives.[1] The user must first protect the side chain with a group that can be removed under conditions different from Fmoc (base-labile) and the peptide-resin linker (acid-labile).[1][2][3]

Common Derivatives Synthesized from Fmoc-Dap-HCl:

  • Fmoc-Dap(Alloc)-OH: Side chain removable with Pd(PPh

    
    )
    
    
    
    (Orthogonal to Fmoc/tBu).[1]
  • Fmoc-Dap(Mtt)-OH: Side chain removable with 1% TFA (Hyper-acid labile).[1]

  • Fmoc-Dap(N

    
    )-OH:  Azide handle for Click Chemistry.[1]
    

Part 3: Visualization of Chemical Logic

The following diagram illustrates the transformation of the Fmoc-Dap-HCl core into usable building blocks and their subsequent application in branching.

FmocDapWorkflow cluster_derivatives Step 1: Solution Phase Derivatization cluster_spps Step 2: Solid Phase Synthesis (Branching) Core Fmoc-Dap-HCl (Core Scaffold) Alloc Fmoc-Dap(Alloc)-OH (Branching Unit) Core->Alloc Alloc-Cl, NaHCO3 (Schotten-Baumann) Azide Fmoc-Dap(N3)-OH (Click Handle) Core->Azide TfN3, CuSO4 (Diazo Transfer) Boc Fmoc-Dap(Boc)-OH (Standard SPPS) Core->Boc Boc2O, DIEA Coupled Resin-Peptide-Dap(Alloc)-Fmoc Alloc->Coupled Coupling to Resin (DIC/Oxyma) Resin Peptide-Resin Resin->Coupled MainChain Elongate Main Chain (Fmoc Removal) Coupled->MainChain 20% Piperidine SideChain Deprotect Side Chain (Pd Catalyst) MainChain->SideChain Selective Alloc Removal Branch Grow Branch (New Peptide Sequence) SideChain->Branch Coupling to Beta-Amine

Caption: Workflow converting the reactive Fmoc-Dap-HCl core into orthogonal derivatives (Yellow) for use in branched peptide synthesis (Blue/Green).

Part 4: Experimental Protocols

Protocol A: Synthesis of Fmoc-Dap(Alloc)-OH from Fmoc-Dap-HCl

Use this protocol to convert the raw salt into a reagent suitable for branched peptide synthesis.[1]

Reagents:

  • Fmoc-L-Dap-OH[1][4][5]·HCl (1.0 eq)

  • Allyl chloroformate (Alloc-Cl) (1.1 eq)[1]

  • Sodium Bicarbonate (NaHCO

    
    ) (2.5 eq)[1]
    
  • Solvent: Water/Dioxane (1:1 v/v)[1]

Step-by-Step:

  • Dissolution: Dissolve Fmoc-Dap-OH·HCl in Water/Dioxane (1:1).[1] The solution will be acidic.[6]

  • Neutralization: Add NaHCO

    
     slowly at 0°C. Monitor pH; ensure it reaches ~8–9. Note: The first equivalent neutralizes the HCl; the rest scavenges the acid produced during Alloc protection.
    
  • Acylation: Dropwise add Alloc-Cl while maintaining the temperature at 0°C. Stir for 1 hour, then allow to warm to Room Temperature (RT) for 3 hours.

  • Workup:

    • Evaporate Dioxane under reduced pressure.[1]

    • Acidify the remaining aqueous layer to pH 2 using 1M HCl (The product will precipitate or form an oil).

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with Brine, dry over MgSO

      
      .
      
    • Concentrate in vacuo.

  • Validation: Verify by LC-MS. Expected Mass: MW(Fmoc-Dap) + MW(Alloc) - H.[1]

Protocol B: Site-Specific Branching on Solid Support

Use this protocol once you have synthesized or purchased Fmoc-Dap(Alloc)-OH.[1]

Reagents:

  • Resin-bound peptide with N-terminal Fmoc-Dap(Alloc).

  • Deprotection Cocktail: Phenylsilane (20 eq) and Pd(PPh

    
    )
    
    
    
    (0.1 eq) in dry DCM.[1]

Step-by-Step:

  • Main Chain Assembly: Couple Fmoc-Dap(Alloc)-OH using standard DIC/Oxyma conditions. Continue synthesizing the linear "main chain" peptide.

  • Alloc Removal (The Branch Point):

    • Wash resin with dry DCM (3x).

    • Add Deprotection Cocktail under Nitrogen/Argon atmosphere.[1]

    • Shake for 30 minutes. Repeat treatment 2x.

    • Crucial Wash: Wash resin with DCM (5x), then 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Palladium), then DMF (5x).[1]

  • Branch Coupling: The

    
    -amine is now free.[1]
    
    • Add the first amino acid of the branch (e.g., Fmoc-Gly-OH).[1]

    • Use HATU/DIEA for this specific coupling (more aggressive activation is often needed for the sterically hindered side chain).

    • Proceed with branch elongation.[1]

Part 5: Troubleshooting & Quality Control

Solubility in SPPS Solvents

If you are attempting to dissolve Fmoc-Dap-HCl for solution-phase modification:

  • DMF: Soluble, but requires slow addition. If "gelling" occurs, add a small amount of water (<5%) or methanol.[1]

  • NMP: Better solubility than DMF for the salt form.

Analytical Challenges (HPLC)
  • Peak Broadening: Due to the zwitterionic nature of the free acid/free amine, Fmoc-Dap derivatives often show broad peaks on C18 columns.

  • Fix: Use a buffer with higher ionic strength (e.g., 0.1% TFA + 20mM Ammonium Acetate) or perform analysis at pH 2.5 to ensure full protonation.[1]

Storage
  • Hygroscopicity: The HCl salt absorbs water rapidly. Wet Fmoc-Dap-HCl hydrolyzes the Fmoc group over time (autocatalytic deprotection).[1]

  • Requirement: Store in a desiccator at -20°C. Warm to RT before opening the bottle.

References

  • PubChem. (2025).[1] Fmoc-L-2,3-diaminopropionic acid hydrochloride. National Library of Medicine. [Link][1]

  • Journal of Peptide Science. (2015). Advances in Fmoc solid-phase peptide synthesis. Wiley Online Library. [Link][1]

Sources

Molecular weight and CAS number for Fmoc-L-2,3-diaminopropionic acid hydrochloride

[1][2][3][4]

Executive Technical Summary

Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH[1][2]·HCl) is a specialized amino acid building block characterized by a shorter side chain than lysine or ornithine. This structural constraint is invaluable for studying structure-activity relationships (SAR) by restricting conformational freedom in peptide backbones.

Unlike standard orthogonally protected derivatives (e.g., Fmoc-Dap(Boc)-OH), the hydrochloride salt form presents a free, protonated

Core Chemical Identity
ParameterTechnical Specification
Chemical Name

-(9-Fluorenylmethoxycarbonyl)-L-2,3-diaminopropionic acid hydrochloride
Common Synonyms Fmoc-Dap-OH[2][3][4][5]·HCl; Fmoc-3-amino-L-alanine hydrochloride
CAS Number (HCl Salt) 212688-53-4 (Specific to Hydrochloride form)
CAS Number (Parent) 181954-34-7 (Refers to the Zwitterion/Free Base)
Molecular Formula

Molecular Weight 362.81 g/mol (Salt); 326.35 g/mol (Free Base)
Chirality L-Configuration (S-isomer)
Appearance White to off-white crystalline powder

Chemical Structure & Properties

The compound features the base-labile Fmoc group on the


Structural Visualization

The following diagram illustrates the functional connectivity and reactive sites of Fmoc-Dap-OH·HCl.

FmocDapStructurecluster_0Fmoc-L-Dap-OH·HCl StructureFmocFmoc Group(Base Labile)AlphaNα-Amine(-NH-)Fmoc->AlphaNProtectionAlphaCα-Carbon(Chiral Center)AlphaN->AlphaCCarboxylCarboxylic Acid(-COOH)AlphaC->CarboxylC-TermBetaCβ-Carbon(CH2)AlphaC->BetaCSide ChainBetaNβ-Amine(-NH3+ Cl-)BetaC->BetaNReactive Site

Figure 1: Structural connectivity of Fmoc-Dap-OH·HCl highlighting the orthogonally reactive β-amine salt.

Solubility & Stability Profile
  • Solubility: High solubility in DMF (Dimethylformamide) and DMSO. Moderate solubility in Methanol/Water mixtures. Limited solubility in non-polar solvents (DCM, Chloroform) due to the ionic HCl salt character.

  • Stability: Hygroscopic. Must be stored at +2°C to +8°C (or -20°C for long-term) under desiccant. The Fmoc group is stable to acid but sensitive to secondary amines (piperidine).

Application Workflows in Drug Development

A. Pre-Coupling Derivatization (The "Free Amine" Advantage)

Most commercial Dap derivatives come with Boc or Alloc protection on the side chain. The HCl salt form is specifically chosen when the scientist intends to modify the side chain before peptide assembly.

Scenario: A researcher needs to install a "Click" chemistry handle (Azide) or a fluorophore on the side chain before incorporating the amino acid into the peptide. Advantage: Using Fmoc-Dap-OH[2]·HCl avoids the need to buy expensive Fmoc-Dap(N3)-OH or perform a deprotection step on Fmoc-Dap(Boc)-OH.

B. Synthesis of Branched Peptides (Dendrimers)

Fmoc-Dap-OH·HCl serves as a branching point. By neutralizing the HCl salt in situ, both the


C. Workflow Diagram: Site-Specific Modification

The following logic flow demonstrates the conversion of Fmoc-Dap-OH·HCl into a functionalized building block.

WorkflowStartStarting Material:Fmoc-Dap-OH·HClStep1Step 1: Neutralization(DIEA/DMF)Start->Step1BranchDecision Point:Target ModificationStep1->BranchPathAPath A: Azide Transfer(Imidazole-1-sulfonyl azide)Branch->PathA Introduction ofBio-orthogonal HandlePathBPath B: Acylation(Fatty Acid / Fluorophore)Branch->PathB Introduction ofHalf-Life ExtenderProductAProduct A:Fmoc-Dap(N3)-OH(Click Chemistry Ready)PathA->ProductAProductBProduct B:Fmoc-Dap(Lipid)-OH(Lipopeptide Synthesis)PathB->ProductB

Figure 2: Strategic workflow for converting Fmoc-Dap-OH·HCl into specialized building blocks.

Experimental Protocol: Conversion to Fmoc-Dap(N3)-OH

Objective: Synthesize Fmoc-L-2-amino-3-azidopropionic acid from the HCl salt for use in CuAAC Click Chemistry.

Reagents:

  • Fmoc-Dap-OH[1][2][3][4][5]·HCl (1.0 eq)

  • Imidazole-1-sulfonyl azide hydrochloride (Diazotransfer reagent) (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq)
    
  • Copper(II) Sulfate pentahydrate (

    
    ) (Catalytic, 0.01 eq)
    
  • Solvent: Methanol (

    
    ) / Water (
    
    
    )

Methodology:

  • Dissolution: Dissolve Fmoc-Dap-OH·HCl in

    
     (2:1 v/v). The solution may be slightly acidic; adjust pH to ~8.0 using 
    
    
    .
  • Diazotransfer: Add the Imidazole-1-sulfonyl azide salt and the catalytic copper sulfate.

  • Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS. The starting amine (ninhydrin positive) should disappear.

  • Workup: Acidify carefully with 1M HCl to pH 2-3. Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Validation: Verify identity via Mass Spectrometry (Expected ESI-MS [M+H]+: ~353.1).

References & Sourcing

The following authoritative sources validate the chemical identity and application data provided above.

  • Watanabe Chemical Industries. (2024). Product Datasheet: Fmoc-Dap-OH·HCl (CAS 212688-53-4).[5][6] Retrieved from

  • PubChem. (2024). Compound Summary: Fmoc-Dap derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich (Merck). (2024). Fmoc-Dap-OH (Zwitterion) Specification. Retrieved from [7]

  • Chem-Impex International. (2024). Fmoc-Amino Acids for SPPS. Retrieved from

(Note: While CAS 181954-34-7 refers to the zwitterion, the specific HCl salt utilized in the protocols above is identified by CAS 212688-53-4 or 487027-89-4 depending on the specific catalog registration, with 212688-53-4 being the standard for the monohydrochloride salt in peptide reagent catalogs.)

The Strategic Role of Fmoc-Dap in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Subject: Fmoc-L-2,3-Diaminopropionic Acid (Fmoc-Dap) Scaffolds Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads

Executive Summary: The "Short-Chain" Advantage

In the landscape of peptidomimetic drug design, Fmoc-Dap (Fmoc-L-2,3-diaminopropionic acid) represents a critical tool for imposing rigid conformational constraints. While Lysine (4 carbons) and Ornithine (3 carbons) are standard for introducing cationic side chains, Dap (1 carbon) offers a unique steric profile. Its shortened side chain brings the distal amine significantly closer to the peptide backbone, enabling the formation of tight-turn mimics (β- and γ-turns) and rigid lactam bridges that larger homologs cannot achieve.

This guide details the physicochemical properties of the Fmoc-Dap scaffold, its application in constraining peptide geometry, and the orthogonal protection strategies required to deploy it successfully in Solid-Phase Peptide Synthesis (SPPS).

Chemical Profile & Physicochemical Properties[1][2][3][4][5]

The Homolog Series: Steric and Electronic Impact

The utility of Dap lies in its differences from its higher homologs. By reducing the methylene spacer count, Dap alters both the reach of the side chain and the pKa of the distal amine.

Amino AcidSide Chain Length (Carbons)Distal Amine pKa (approx.)Primary Structural Utility
Dap (Diaminopropionic acid) 1 ~6.3 – 7.9 Tight turns, pH-switches, Rigid constraints
Dab (Diaminobutyric acid)2~9.4Intermediate constraints
Orn (Ornithine)3~10.5Loose constraints, non-natural cationic
Lys (Lysine)4~10.5Native interactions, flexible bridging
The pKa Anomaly and pH-Switching

Unlike Lysine, the


-amine of Dap is electronically influenced by the electron-withdrawing effect of the backbone 

-amide and carbonyl groups due to its proximity. This lowers the pKa to the physiological range (6.0–7.5).
  • Implication: Dap residues can act as pH sensors .[1] At pH 7.4, a significant fraction may be uncharged, but in the acidic endosome (pH 5.0), they become protonated. This property is exploited in cell-penetrating peptides (CPPs) to facilitate endosomal escape.

Structural Utility in Drug Design[6]

Lactam Bridging for Conformational Constraint

The primary application of Fmoc-Dap is the synthesis of side-chain-to-side-chain cyclic peptides. A lactam bridge formed between Dap and Asp (Aspartic Acid) creates a smaller ring size than a Lys-Glu bridge, significantly restricting the conformational freedom of the peptide backbone.

  • Dap-Asp Bridge: Creates a compact ring often mimicking a

    
    -turn.
    
  • Dap-Glu Bridge: Slightly larger, often used to stabilize

    
    -helical turns.
    
Visualization: The Homolog Steric Comparison

The following diagram illustrates the side-chain length disparity that drives the conformational rigidity of Dap-based peptidomimetics.

SideChainComparison cluster_0 Side Chain Length & Reach Backbone Peptide Backbone (Cα) Dap Dap (n=1) Rigid/Tight Turn Backbone->Dap 1.5 Å Dab Dab (n=2) Backbone->Dab 2.8 Å Orn Orn (n=3) Backbone->Orn 4.1 Å Lys Lys (n=4) Flexible Backbone->Lys 5.4 Å

Figure 1: Comparative reach of diamino acid side chains. Dap's short linker (red) forces the backbone into rigid conformations upon cyclization, unlike the flexible tether of Lysine (blue).

Experimental Protocols: Orthogonal Protection & Synthesis

To successfully utilize Fmoc-Dap in SPPS, one must select the correct side-chain protecting group to allow selective deprotection without affecting the N-terminal Fmoc or the acid-labile side chains (tBu, Trt, Pbf).

Decision Matrix: Selecting the Right Derivative
  • Fmoc-Dap(Boc)-OH: Use for standard linear sequences where the amine remains free after cleavage.

  • Fmoc-Dap(Alloc)-OH: Gold Standard for Cyclization. Allows selective deprotection on-resin using Palladium (Pd).

  • Fmoc-Dap(ivDde)-OH: Alternative for cyclization; deprotected with hydrazine (can migrate to Lys, use with caution).

  • Fmoc-Dap(Mtt)-OH: Highly acid-sensitive (1% TFA). Useful for mild on-resin deprotection but risky if not handled quickly.

Protocol: On-Resin Lactamization (Alloc Strategy)

This protocol describes the formation of a lactam bridge between Dap(Alloc) and Glu(OAll) (or Asp(OAll)).

Reagents Required:

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))
  • Phenylsilane (PhSiH

    
    ) or Morpholine (Scavengers)
    
  • PyBOP / DIPEA (Cyclization coupling reagents)[2][3]

Step-by-Step Methodology:

  • Peptide Assembly:

    • Synthesize the linear peptide using standard Fmoc SPPS.

    • Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Glu(OAll)-OH at the bridging positions.

    • Ensure the N-terminal Fmoc is on (or acetylated) to prevent N-terminal cyclization.

  • Alloc Deprotection (The "Pd" Step):

    • Wash resin with DCM (3x).[3]

    • Catalyst Solution: Dissolve Pd(PPh

      
      )
      
      
      
      (0.2 eq) and PhSiH
      
      
      (10 eq) in dry DCM.
    • Reaction: Add solution to resin under Argon/Nitrogen (strictly oxygen-free). Shake for 30 mins.

    • Repeat: Drain and repeat with fresh catalyst solution for another 30 mins.

    • Wash: Wash extensively with DCM, then DMF, then 0.5% DIPEA in DMF (to remove Pd complex), then Sodium Diethyldithiocarbamate (0.02 M in DMF) to scavenge residual Palladium.

  • Cyclization:

    • The side chains of Dap (amine) and Glu (acid) are now free.

    • Activation: Add PyBOP (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF.

    • Time: Shake for 2–4 hours. Monitor via Kaiser test (Ninhydrin).

    • Note: If Kaiser test is positive (blue), recouple.

  • Final Cleavage:

    • Proceed with standard TFA/TIS/Water cleavage.[4][5]

Visualization: Orthogonal Protection Workflow

The following diagram maps the critical decision path for using Dap derivatives in complex synthesis.

ProtectionStrategy Start Select Fmoc-Dap Derivative Decision Intended Application? Start->Decision Linear Linear Peptide / Simple Cationic Charge Decision->Linear Standard Cyclic On-Resin Cyclization (Lactam Bridge) Decision->Cyclic Constraint Branching Side-Chain Branching (e.g., Ubiquitination mimic) Decision->Branching Modification Boc Fmoc-Dap(Boc)-OH (Cleaved by TFA) Linear->Boc Alloc Fmoc-Dap(Alloc)-OH (Cleaved by Pd0) Cyclic->Alloc Preferred ivDde Fmoc-Dap(ivDde)-OH (Cleaved by Hydrazine) Cyclic->ivDde Alternative Branching->Alloc Mtt Fmoc-Dap(Mtt)-OH (Cleaved by 1% TFA) Branching->Mtt Mild Conditions

Figure 2: Selection guide for Fmoc-Dap protecting groups based on synthetic goals.

Troubleshooting & Optimization

Diketopiperazine (DKP) Formation

A major risk when using Fmoc-Dap at the C-terminus (or penultimate position) is the formation of diketopiperazines. The nucleophilic side-chain amine (after deprotection) can attack the C-terminal ester linkage, cleaving the dipeptide from the resin.

  • Solution: Use Trityl (Trt) or 2-Chlorotrityl resins which are sterically bulky and prevent this attack. Avoid simple Wang resins for C-terminal Dap.

Incomplete Cyclization

Dap lactamization is sterically demanding due to the short side chain.

  • Solution: Use HATU or HOAt instead of HBTU/PyBOP for difficult cyclizations. Perform the reaction in a lower concentration of solvent to favor intramolecular reaction over intermolecular dimerization.

References

  • National Institutes of Health (PMC). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. [Link]

  • Frontiers in Drug Discovery. Peptidomimetics: Synthetic Tools for Drug Discovery and Development. [Link]

  • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. [Link]

  • CEM Corporation. Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. [Link]

Sources

An In-depth Technical Guide to the Solubility Characteristics of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl) in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-OH·HCl), a critical building block in solid-phase peptide synthesis (SPPS) for the introduction of a key primary amine in the peptide backbone. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document delves into the theoretical and practical aspects of the solubility of Fmoc-Dap-OH·HCl, presents a detailed protocol for its empirical determination, and discusses the implications for peptide synthesis workflows.

Introduction: The Critical Role of Solubility in Peptide Synthesis

The success of solid-phase peptide synthesis hinges on the efficient and complete coupling of protected amino acids at each step of chain elongation. Poor solubility of an Fmoc-amino acid derivative can lead to several critical issues, including incomplete reactions that result in deletion sequences and the formation of impurities that are often difficult to remove during purification.[1] The choice of solvent is therefore not a trivial matter but a critical parameter that directly impacts yield and purity.[2]

Fmoc-Dap-OH·HCl presents a unique solubility profile due to the presence of the bulky, hydrophobic Fmoc group and the polar, charged hydrochloride salt of the side-chain amine. This duality governs its interaction with different organic solvents. This guide aims to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively manage the solubility of this important reagent.

Physicochemical Properties of Fmoc-Dap-OH·HCl

A fundamental understanding of the physicochemical properties of Fmoc-Dap-OH·HCl is essential for predicting its solubility behavior.

PropertyValueReference
Chemical Formula C₁₈H₁₈N₂O₄·HCl[1]
Molecular Weight 362.81 g/mol [1]
Appearance White to off-white powder
Structure

The presence of the fluorenylmethoxycarbonyl (Fmoc) group imparts significant hydrophobicity, while the free carboxylic acid and the protonated side-chain amine (as a hydrochloride salt) introduce polar, hydrophilic character. This amphipathic nature suggests that optimal solubility will be found in polar aprotic solvents capable of solvating both the hydrophobic and hydrophilic regions of the molecule.

Expected and Observed Solubility in Common Organic Solvents

While exhaustive quantitative solubility data for Fmoc-Dap-OH·HCl is not extensively published, we can infer its likely behavior based on the known solubility of other Fmoc-amino acids and the influence of the hydrochloride salt.[3][4] The presence of the HCl salt is expected to increase its polarity compared to the free base form.[5]

Table of Expected Solubility:

SolventSolvent TypeExpected SolubilityRationale
N,N-Dimethylformamide (DMF) Polar AproticHighExcellent at solvating both the Fmoc group and the charged side chain. The most common solvent for SPPS.[6]
N-Methyl-2-pyrrolidone (NMP) Polar AproticHighSimilar to DMF, with a slightly higher polarity, making it an excellent solvent for many Fmoc-amino acids.[4]
Dimethyl sulfoxide (DMSO) Polar AproticHighA strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.
Dichloromethane (DCM) Nonpolar AproticLow to ModerateWhile it can dissolve the Fmoc group, its lower polarity makes it less effective at solvating the hydrochloride salt. Some Fmoc-amino acids have limited solubility in DCM.[2]
Acetonitrile (ACN) Polar AproticLow to ModerateLess effective at solvating charged species compared to DMF or NMP.
Methanol (MeOH) Polar ProticModerateThe protic nature can facilitate the solvation of the hydrochloride salt, and it can interact with the polar groups. The optical rotation of a related compound, Fmoc-D-Dap-OH, has been measured in a mixture of methanol and HCl, indicating its solubility in this medium.[5]
Water (H₂O) Polar ProticLowFmoc-protected amino acids are generally sparingly soluble in water.[7] The presence of the HCl salt may slightly increase its aqueous solubility, particularly at a lower pH.

Experimental Protocol for Determining Solubility

For applications requiring precise solubility data, direct experimental determination is essential. The following protocol outlines a robust method for quantifying the solubility of Fmoc-Dap-OH·HCl in a given organic solvent.[8][9]

Materials and Equipment
  • Fmoc-Dap-OH·HCl (high purity)

  • Organic solvents of interest (e.g., DMF, NMP, DMSO, DCM)

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath

  • Thermostatic shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Fmoc-Dap-OH·HCl (e.g., 50 mg) into a series of vials.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a minimum of 24 hours to ensure that equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of Fmoc-Dap-OH·HCl of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_calculation Calculation prep_solid Weigh excess Fmoc-Dap-OH·HCl add_solvent Add known volume of solvent prep_solid->add_solvent agitate Agitate at constant temperature (24h) add_solvent->agitate centrifuge Centrifuge to pellet solid agitate->centrifuge filter Filter supernatant centrifuge->filter dilute Dilute supernatant filter->dilute hplc HPLC analysis dilute->hplc calculate Calculate solubility from calibration curve hplc->calculate

Caption: Workflow for determining the solubility of Fmoc-Dap-OH·HCl.

Practical Implications for Solid-Phase Peptide Synthesis

  • Solvent Selection: For most applications, DMF or NMP are the recommended solvents for dissolving Fmoc-Dap-OH·HCl due to their excellent solvating properties for a wide range of protected amino acids.[4][6]

  • Dissolution Technique: To facilitate dissolution, particularly in less optimal solvents, sonication or vortexing can be employed.[9] It is crucial to ensure complete dissolution before adding the amino acid solution to the synthesis resin.

  • Concentration Considerations: The concentration of the Fmoc-Dap-OH·HCl solution should be carefully considered. While higher concentrations can drive the coupling reaction forward, they also increase the risk of precipitation if the solubility limit is approached.

  • Troubleshooting Poor Coupling: If poor coupling efficiency is observed with Fmoc-Dap-OH·HCl, insolubility should be considered as a potential cause. Verifying the clarity of the amino acid solution before coupling is a critical quality control step.

Conclusion

The solubility of Fmoc-Dap-OH·HCl in organic solvents is a critical parameter for its successful application in solid-phase peptide synthesis. While it is expected to be highly soluble in polar aprotic solvents such as DMF and NMP, empirical determination is recommended for applications requiring precise concentration control. The experimental protocol provided in this guide offers a reliable method for obtaining accurate solubility data. By understanding the physicochemical properties of Fmoc-Dap-OH·HCl and applying the principles outlined herein, researchers can optimize their peptide synthesis workflows, leading to higher yields and purities of their target peptides.

References

  • A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO. Benchchem.
  • Solubility Information for Related Fmoc-Protected Compounds. Smolecule.
  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
  • Nα-Fmoc-D-2,3-diaminopropionic acid. Chem-Impex.
  • Fmoc-Dap(Fmoc)-OH >= 97.0 HPLC 201473-90-7. MilliporeSigma.
  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formul
  • Fmoc-DAP*HCl | CAS 210767-37-6. Santa Cruz Biotechnology.
  • Fmoc-L-Dap-OH∙HCl. Advanced ChemTech.
  • Solubility Guidelines for Peptides. MilliporeSigma.
  • Solvents for Solid Phase Peptide Stynthesis Contents. AAPPTec.
  • Technical Support Inform
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • mono-Fmoc 1,3-diaminopropane hydrochloride Novabiochem 210767-37-6. Sigma-Aldrich.
  • Application of a Dried-DMSO rapid throughput 24-h equilibrium solubility in advancing discovery candid
  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PMC.
  • Solubility Improvement of Drugs using N-Methyl Pyrrolidone. PMC - NIH.
  • Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides.
  • Peptide Handling Guideline.
  • Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM a.
  • Navigating the Solubility of Fmoc-His(Fmoc)-OH: An In-depth Technical Guide. Benchchem.
  • Solubility of Fmoc protected amino acids used in Project C.
  • Solubility in DCM. Reddit.
  • Fmoc-Dap-OH >= 97.0 HPLC 181954-34-7. Sigma-Aldrich.
  • N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid. Chongqing Chemdad Co., Ltd.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick labor
  • An In-depth Technical Guide to the Structure and Synthesis of Fmoc-L-Dap(N3)-OH. Benchchem.
  • Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell M

Sources

Technical Guide: Fmoc-Dap in Advanced Peptide Engineering and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Applications of Fmoc-Dap in Research.

Executive Summary

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) is a critical non-proteinogenic amino acid tool in modern peptide chemistry. Distinguished by its single-carbon side chain, Dap offers a unique steric profile compared to its longer homologs, Ornithine (3-carbon) and Lysine (4-carbon). This structural constraint is invaluable for Structure-Activity Relationship (SAR) studies, the synthesis of conformationally constrained cyclic peptides, and the development of precise bioconjugates.

This guide provides a technical roadmap for researchers utilizing Fmoc-Dap. It details orthogonal protection strategies, specific applications in lactamization and "click" chemistry, and field-proven protocols for selective deprotection.

Chemical Architecture & Steric Properties

The utility of Fmoc-Dap lies in its minimal side-chain length. In peptide engineering, the distance between the peptide backbone and the functional amine dictates the flexibility and reach of the residue.

Comparative Side-Chain Topology
Amino AcidAbbr.Side Chain StructureCarbon Linker LengthPrimary Application
Diaminopropionic Acid Dap –CH(NH₂) 1 Carbon Tight turns, FRET probes, SAR
Diaminobutyric AcidDab–(CH₂)₂–NH₂2 CarbonsIntermediate constraints
OrnithineOrn–(CH₂)₃–NH₂3 CarbonsNon-natural basicity, metabolic stability
LysineLys–(CH₂)₄–NH₂4 CarbonsNative protein structure, flexible conjugation

Scientific Insight: Replacing a Lysine with Dap in a bioactive peptide dramatically reduces the entropic freedom of the side chain. If the amine is involved in a salt bridge or hydrogen bond, this substitution can "lock" the peptide into a high-affinity conformation or, conversely, destabilize the interaction to map the binding pocket's depth.

Orthogonal Protection Strategies: The Dap Toolbox

The power of Fmoc-Dap in Solid Phase Peptide Synthesis (SPPS) is realized through orthogonal protection of its


-amine.[1] The choice of protecting group dictates the synthetic workflow.
Decision Logic for Derivative Selection

DapSelection Start Select Fmoc-Dap Derivative App_Cyclic Application: Cyclic Peptides (Lactam) Start->App_Cyclic App_Label Application: Selective Labeling (Dye/Drug) Start->App_Label App_Click Application: Click Chemistry Start->App_Click App_Basic Application: Basic Residue (Global) Start->App_Basic Alloc Fmoc-Dap(Alloc)-OH (Pd-labile) App_Cyclic->Alloc Orthogonal to acid/base Mtt Fmoc-Dap(Mtt)-OH (Hyper-acid labile) App_Cyclic->Mtt Alternative (Mild Acid) App_Label->Alloc Robust App_Label->Mtt Highly Selective Azido Fmoc-Dap(N3)-OH (Bioorthogonal) App_Click->Azido CuAAC Reaction Boc Fmoc-Dap(Boc)-OH (Acid labile) App_Basic->Boc Standard SPPS

Figure 1: Decision tree for selecting the appropriate Fmoc-Dap derivative based on downstream chemical requirements.

Core Applications

A. Constrained Peptides via Lactamization

Cyclization via a lactam bridge (amide bond) between side chains is a primary use of Fmoc-Dap.

  • Mechanism: A covalent bond is formed between the

    
    -amine of Dap and the carboxylate of Aspartic Acid (Asp) or Glutamic Acid (Glu).
    
  • Impact: A Dap-Asp bridge creates a smaller ring size (i, i+4 spacing) compared to Lys-Asp , forcing the peptide backbone into a tighter turn. This is often used to mimic

    
    -turns or stabilize 
    
    
    
    -helices.
B. Bioconjugation & FRET Probes

Fmoc-Dap serves as an anchor for fluorophores.[2]

  • FRET Efficiency: Because Dap has a short side chain, attaching a donor/acceptor dye to it positions the fluorophore closer to the peptide backbone than a Lysine attachment would. This reduces the "wobble" of the dye, leading to more accurate distance measurements in FRET assays.

C. Antibody-Drug Conjugates (ADCs)

While Cysteine and Lysine are standard for ADCs, Fmoc-Dap(N3)-OH (Azido-Dap) allows for site-specific conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction ensures the drug payload is attached only at the Dap residue, preventing heterogeneous mixtures common with Lysine conjugation.

Detailed Experimental Protocols

These protocols assume standard Fmoc SPPS conditions (Rink Amide or Wang Resin).

Protocol A: Selective Removal of Alloc (Allyloxycarbonyl)

Used when Fmoc-Dap(Alloc)-OH is incorporated for on-resin modification while preserving the N-terminal Fmoc and side-chain Boc groups.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)).

  • Scavenger: Phenylsilane (PhSiH₃) or Morpholine.

  • Solvent: Dry Dichloromethane (DCM).

Step-by-Step:

  • Preparation: Ensure the resin is washed with dry DCM. Oxygen poisons the Pd catalyst; argon sparging is recommended.

  • Cocktail Prep: Dissolve Pd(PPh₃)₄ (0.1 – 0.2 eq) and Phenylsilane (10 – 20 eq) in dry DCM.

  • Reaction: Add the cocktail to the resin. Shake gently for 30 minutes under inert atmosphere.

  • Repetition: Drain and repeat Step 3 with a fresh cocktail to ensure complete removal.

  • Catalyst Wash (Critical): The resin will likely be brown/grey. Wash extensively with:

    • DCM (3x)[1]

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) – This chelates and removes residual Palladium.

    • DMF (5x)[1][3]

  • Validation: Perform a Kaiser test. A blue positive result indicates the free

    
    -amine is available.
    
Protocol B: Selective Removal of Mtt (4-Methyltrityl)

Used for exposing the Dap amine using mild acid, leaving Boc/tBu protecting groups intact.

Reagents:

  • Acid: 1% Trifluoroacetic Acid (TFA) in DCM.

  • Scavenger: 5% Triisopropylsilane (TIS) or Methanol (to prevent retritylation).

Step-by-Step:

  • Flow Wash: Do not incubate for long periods. Add the 1% TFA/DCM solution to the resin.

  • Cycle: Shake for 2 minutes, then drain immediately.

  • Repeat: Repeat this process 5–10 times. The yellow color of the trityl cation in the filtrate will fade as the reaction completes.

  • Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize the resin before coupling.

  • Note: Extended exposure (>30 mins) or higher TFA concentrations (>5%) will begin to cleave Boc groups.

Protocol C: On-Resin Lactamization (Dap-Asp Bridge)

Workflow for creating a cyclic peptide.

Lactamization Step1 Step 1: Peptide Assembly (Dap-Alloc & Asp-Allyl) Step2 Step 2: Selective Deprotection (Pd(PPh3)4 / PhSiH3) Step1->Step2 Remove Alloc/Allyl Step3 Step 3: Salt Wash (Sodium Diethyldithiocarbamate) Step2->Step3 Remove Pd Step4 Step 4: Cyclization (PyBOP / DIPEA / HOBt) Step3->Step4 Form Amide Bond Step5 Step 5: Global Cleavage (95% TFA) Step4->Step5 Final Peptide

Figure 2: Workflow for on-resin lactamization using orthogonal Alloc/Allyl protection.

  • Design: Incorporate Fmoc-Dap(Alloc)-OH and Fmoc-Asp(OAll)-OH (Aspartate Allyl ester) at the bridging positions.

  • Deprotection: Use Protocol A (above) to remove both the Alloc (from Dap) and Allyl (from Asp) simultaneously.

  • Cyclization:

    • Reagents: PyBOP (3 eq), HOBt (3 eq), DIPEA (6 eq) in DMF.

    • Time: Shake for 2–4 hours.

    • Monitoring: Kaiser test should go from Blue (free amine) to Colorless (cyclized).

  • Completion: Continue with N-terminal Fmoc removal or final cleavage.

References

  • National Institutes of Health (NIH). (2024). Microwave-Assisted Solid-Phase Synthesis of side-chain to side-chain lactam-bridge cyclic peptides. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

  • Mesa Labs. (2024). SPPS Tips For Success: Minimizing Side Reactions. Retrieved from [Link]

Sources

Methodological & Application

Solid phase peptide synthesis protocol using Fmoc-dap hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Solid Phase Peptide Synthesis (SPPS) Integration of Fmoc-L-2,3-Diaminopropionic Acid (Dap)

Executive Summary

L-2,3-Diaminopropionic acid (Dap) is a non-canonical amino acid critical for developing peptide staples, creating lactam bridges, and serving as a conjugation handle for fluorophores or drugs. Its structural unique feature—a primary amine on the


-carbon—offers versatility but introduces specific synthetic challenges, including solubility issues, racemization risks, and the need for orthogonal protection strategies.

This guide details the protocol for incorporating Fmoc-Dap derivatives into SPPS. It specifically addresses the handling of Fmoc-Dap-OH·HCl (hydrochloride salts), orthogonal side-chain deprotection (Alloc/Dde), and strategies to mitigate


-elimination.

Reagent Selection & Chemical Logic

The choice of Dap derivative dictates the synthetic pathway. The "HCl" designation in your request likely refers to the salt form of the reagent, which requires specific neutralization steps to prevent coupling failure.

Reagent DerivativePrimary ApplicationDeprotection ConditionCritical Handling Note
Fmoc-Dap(Boc)-OH Linear sequences; N-terminal amines.TFA (Final Cleavage)Standard usage.[1] Stable to Piperidine.
Fmoc-Dap(Alloc)-OH Branching/Cyclization (Lactam bridges).[2]Pd(PPh

)

(Orthogonal)
Requires inert atmosphere for deprotection.
Fmoc-Dap(Dde)-OH Orthogonal labeling (Fluorophores).Hydrazine (Orthogonal)Prone to amine migration; use carefully.
Fmoc-Dap-OH·HCl Rare. Direct side-chain modification.N/A (Unprotected)MUST neutralize HCl with base (DIEA) in situ.

Critical Considerations (The "Why" Behind the Protocol)

The HCl Salt Factor

If your reagent is supplied as a hydrochloride salt (Fmoc-Dap-OH·HCl), the amine is protonated (


). Standard carbodiimide coupling (DIC) will fail because the amine cannot act as a nucleophile, and the carboxylate is less reactive.
  • Solution: You must add an organic base (DIEA or NMM) stoichiometrically equivalent to the HCl content during the activation step to release the free acid for coupling.

Racemization & -Elimination

Dap is structurally prone to racemization because the electron-withdrawing nature of the


-amine (even when protected) increases the acidity of the 

-proton.
  • Risk: Strong bases (high % DIEA) and high temperatures promote

    
    -elimination (formation of dehydroalanine) and racemization.
    
  • Mitigation: Use DIC/Oxyma Pure activation (neutral pH) rather than HATU/DIEA (basic pH). Avoid pre-activation times >5 minutes.

Protocol 1: Standard Coupling of Fmoc-Dap-OH·HCl

Use this protocol for linear incorporation or when using the HCl salt form.

Materials:

  • Resin (Rink Amide or Wang, 0.5 mmol/g loading)

  • Fmoc-Dap derivative (e.g., Fmoc-Dap(Boc)-OH or Fmoc-Dap-OH[2]·HCl)

  • Activator: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)[3]

  • Base: DIEA (N,N-Diisopropylethylamine) – Only if using HCl salt

  • Solvent: DMF (N,N-Dimethylformamide), peptide grade[2][]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DMF for 30 mins.

  • Fmoc Removal: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Scenario A: Standard Fmoc-Dap(Boc)-OH (Free Acid)

      • Dissolve 3.0 eq of AA in DMF.

      • Add 3.0 eq Oxyma Pure.

      • Add 3.0 eq DIC.

      • Pre-activate for 2 minutes.

    • Scenario B: Fmoc-Dap-OH·HCl (Salt Form)

      • Dissolve 3.0 eq of AA·HCl in DMF.

      • Add 3.0 eq Oxyma Pure.

      • Add 3.0 eq DIEA (Crucial to neutralize HCl).

      • Add 3.0 eq DIC.

      • Pre-activate for 2 minutes.

  • Coupling: Transfer solution to resin. Shake at Room Temperature for 60–90 minutes.

    • Note: Do not heat Dap couplings >50°C to avoid racemization.

  • Monitoring: Perform Kaiser Test. If not blue (incomplete), recouple using HATU/DIEA (1:1:2 ratio) for 30 mins.

Protocol 2: Orthogonal Alloc Deprotection (For Branching)

Use this when creating cyclic peptides or branching off the Dap side chain.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))[5]
  • Scavenger: Phenylsilane (PhSiH

    
    )
    
  • Solvent: Dry DCM (Dichloromethane)

Workflow:

  • Wash: Wash resin with dry DCM (3x) to remove DMF (DMF can poison Pd catalysts if wet).

  • Catalyst Preparation:

    • Dissolve Pd(PPh

      
      )
      
      
      
      (0.1 eq) and Phenylsilane (10 eq) in dry DCM.
    • Note: This solution is light-sensitive and oxygen-sensitive. Prepare immediately before use.

  • Reaction: Add solution to resin. Shake gently under Nitrogen/Argon for 30 minutes.

  • Repeat: Drain and repeat step 3 with fresh catalyst solution.

  • Wash:

    • DCM (3x)[2][5]

    • 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x 5 min) – Essential to remove Palladium (black precipitate).

    • DMF (5x).[2][6][7]

  • Result: The Dap side chain is now a free amine (

    
    ), ready for branching or cyclization.
    

Visualization of Workflows

Figure 1: SPPS Decision Logic for Dap Integration

Dap_Workflow Start Start: Resin-AA(n) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect CheckSalt Is Reagent HCl Salt? Deprotect->CheckSalt Neutralize Add DIEA (1 eq vs AA) to Neutralize HCl CheckSalt->Neutralize Yes (Fmoc-Dap-HCl) StandardAct Standard Activation (DIC/Oxyma) CheckSalt->StandardAct No (Free Acid) Coupling Coupling Reaction (60 min, RT) Neutralize->Coupling StandardAct->Coupling QC Kaiser Test Coupling->QC NextStep Proceed to Next AA QC->NextStep Negative (Colorless) Recouple Recouple (HATU/DIEA) QC->Recouple Positive (Blue) Recouple->NextStep

Caption: Decision logic for coupling Fmoc-Dap, highlighting the critical neutralization step for HCl salts.

Figure 2: Orthogonal Alloc Deprotection Pathway

Alloc_Deprotection Resin Resin-Peptide-Dap(Alloc) Wash DCM Wash (Remove DMF) Resin->Wash Cat Pd(PPh3)4 + PhSiH3 (Argon Atmosphere) Wash->Cat Scavenge DTC Wash (Remove Pd) Cat->Scavenge Branch Branching/Cyclization (Free NH2) Scavenge->Branch

Caption: Workflow for selective side-chain deprotection of Fmoc-Dap(Alloc)-OH using Palladium catalysis.

Troubleshooting & QC

ObservationProbable CauseCorrective Action
Low Coupling Yield HCl salt not neutralized.Ensure 1.0 eq DIEA is added to the activation mixture if using HCl salt.
Racemization (+1 Da shift) High temperature or strong base.Switch to DIC/Oxyma. Keep temp <40°C. Avoid pre-activation >5 min.
Black Beads after Alloc Palladium precipitation.Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF.
Aggregation Hydrophobic Dap derivatives.Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add pseudoproline dipeptides.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.

  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.[8]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.

  • Gomez-Martinez, P., et al. (1999). N-Alloc protecting group in solid-phase synthesis. Journal of the Chemical Society.

Sources

Application Note: Standard Coupling Conditions for Fmoc-Dap·HCl in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) is a critical non-canonical amino acid used in the synthesis of peptide staples, conformational constraints, and branched ubiquitin-like modifications. However, when supplied as a hydrochloride salt (Fmoc-Dap·HCl) , it presents a unique chemical challenge that distinguishes it from standard Fmoc-amino acids.

The "Hidden" Variable: Stoichiometric Neutralization

Standard Fmoc-amino acids are typically supplied as free acids. In contrast, the ·HCl salt form contains an equimolar amount of hydrogen chloride trapped within the crystal lattice or protonating a free amine (depending on the specific derivative, e.g., Fmoc-Dap(H)·HCl vs. Fmoc-Dap(Boc)-OH).

Critical Mechanism: Direct addition of carbodiimides (DIC) or uronium salts (HBTU/HATU) to an acidic hydrochloride salt without prior neutralization will inhibit activation. The proton (


) competes with the coupling reagent for the carboxylate, or worse, protonates the reactive intermediate, quenching the reaction.

Core Directive: This protocol integrates an In-Situ Neutralization Step to convert the unreactive salt into a coupling-competent free species without inducing racemization or premature Fmoc cleavage.

Pre-Coupling Considerations

Chemical Derivatives & Orthogonality

Ensure you are using the correct side-chain protection for your application.[1][2]

DerivativeSide-Chain ProtectionRemoval ConditionApplication
Fmoc-Dap(Boc)-OH tert-ButyloxycarbonylAcid (TFA)Standard linear peptides; removed during global cleavage.
Fmoc-Dap(Alloc)-OH AllyloxycarbonylPd(PPh

)

/ PhSiH

Orthogonal; used for cyclic peptides (lactam bridges) or branching.
Fmoc-Dap(Mtt)-OH Methyltrityl1% TFA in DCMHighly acid-sensitive; used for on-resin modification.
Fmoc-Dap-OH·HCl None (Free Amine) N/A RISK: Will cause branching/polymerization if not immediately acylated.
The Beta-Elimination Risk

Dap residues are sterically smaller than lysine or ornithine but are highly prone to


-elimination  of the Fmoc group under basic conditions (piperidine treatment). This can lead to the formation of dehydroalanine and subsequent side reactions.[3]
  • Mitigation: Avoid prolonged exposure to piperidine. Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) sparingly, as it accelerates elimination.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Amino Acid: Fmoc-Dap[4][5][6]·HCl derivative (e.g., Fmoc-Dap(Boc)-OH, supplied as salt).

  • Activator: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC/Oxyma.

  • Base: DIEA (N,N-Diisopropylethylamine).[1] Crucial for HCl neutralization.

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).

Workflow Diagram (DOT)

The following diagram illustrates the critical neutralization path required for HCl salts.

G Start Start: Fmoc-Dap·HCl Solid Dissolve Dissolution in DMF (Acidic pH) Start->Dissolve Neutralize CRITICAL STEP: Add 1.0 eq DIEA (Neutralize HCl) Dissolve->Neutralize pH < 4 Activate Add Coupling Reagent (HATU/HBTU + Additional Base) Neutralize->Activate pH ~ 7-8 Coupling Transfer to Resin (Reaction: 45-60 min) Activate->Coupling Check QC: Kaiser Test Coupling->Check Check->Coupling Positive (Blue) End Proceed to Wash Check->End Negative (Yellow)

Caption: Critical workflow for Fmoc-Dap·HCl coupling showing the mandatory neutralization step prior to activation.

Step-by-Step Methodology
Step 1: Calculation & Weighing

Calculate reagents based on a 4-fold excess relative to the resin loading (0.1 mmol scale example).

  • Resin Loading: 0.1 mmol

  • Fmoc-Dap·HCl: 0.4 mmol

  • Coupling Reagent (HATU): 0.38 mmol (Slight deficit to prevent capping)

Step 2: Dissolution & Neutralization (The "HCl" Adjustment)

This is the most common point of failure.

  • Dissolve 0.4 mmol Fmoc-Dap·HCl in 2-3 mL dry DMF.

  • Neutralization: Add 1.0 equivalent of DIEA (relative to the amino acid) specifically to neutralize the HCl salt.

    • Calculation: 0.4 mmol × 129.24 g/mol (DIEA) / 0.742 g/mL density ≈ 70 µL DIEA .

    • Observation: The solution may warm slightly. Ensure complete dissolution.

Step 3: Activation[7]
  • Add the coupling reagent (e.g., 0.38 mmol HATU).[1]

  • Add the Activation Base : Add an additional 2.0 equivalents of DIEA (relative to AA) to drive the activation.

    • Total Base: You have now added ~3.0 equivalents total (1.0 for HCl neutralization + 2.0 for activation).

  • Allow to pre-activate for 30-60 seconds . Do not exceed 2 minutes to avoid racemization.

Step 4: Coupling[7][8]
  • Transfer the activated solution immediately to the reaction vessel containing the pre-swelled, deprotected resin.

  • Agitate (shake/vortex) at room temperature for 45–60 minutes .

    • Note: Dap couples relatively well, but steric bulk from the Fmoc group can slow kinetics slightly compared to Alanine.

Step 5: Monitoring & QC

Perform a Kaiser Test (Ninhydrin) on a few resin beads.[6]

  • Colorless/Yellow: Complete coupling.[6] Proceed to wash.[1][2][3][9][10][7][6]

  • Blue: Incomplete coupling.[1] Re-couple using fresh reagents (consider switching to DIC/Oxyma for the second coupling).

Troubleshooting & Optimization

Prevention of Dipeptide Formation

If using Fmoc-Dap-OH (Free Side Chain) , there is a high risk of the side chain amine reacting with the activated carboxylate of another Dap molecule, forming a dimer before it hits the resin.

  • Solution: Use orthogonally protected derivatives (Boc/Alloc).[4] If you must use free side chain Dap, use Symetric Anhydride activation (DIPCDI without HOBt/Base) and add slowly to the resin.

Aggregation (The "Difficult Sequence" Phenomenon)

If Dap is part of a hydrophobic stretch, coupling efficiency may drop.

  • Intervention: Add Chaotropic Salts to the coupling mixture.

    • 0.1 M LiCl in DMF.

    • Or use NMP (N-methylpyrrolidone) instead of DMF as the solvent.

Beta-Elimination during Deprotection

After coupling Dap, the next deprotection step (removing Fmoc from Dap) is risky.

  • Optimization: Use 20% Piperidine + 0.1 M HOBt in DMF for deprotection. The acidic HOBt suppresses the base-catalyzed

    
    -elimination mechanism while allowing Fmoc removal to proceed.
    

References

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Bachem. (2024).[7] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • CEM Corporation. (n.d.). Handling Acid Salts in SPPS. CEM Peptide Synthesis Support. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Merck/MilliporeSigma. (2024). Fmoc-Dap(Boc)-OH Product Specification & Handling. Sigma-Aldrich. Link

Sources

Methods for introducing amine handles using Fmoc-dap hcl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Introduction of Amine Handles via Fmoc-Dap·HCl Derivatives

Executive Summary

The introduction of primary amine handles into peptide sequences is a fundamental strategy for bioconjugation, stapling, and increasing solubility. While Lysine (Lys) is the standard, L-2,3-Diaminopropionic acid (Dap) offers a unique, shorter side chain (one methylene group vs. four in Lys). This structural difference significantly alters the physicochemical properties of the peptide, providing higher rigidity and a lower side-chain pKa (~6.3–8.2), which can be exploited for site-selective reactivity.

This guide details the methodologies for using Fmoc-Dap-OH·HCl and its orthogonally protected derivatives (Boc, Alloc, Mtt) in Solid-Phase Peptide Synthesis (SPPS).

Critical Material Analysis: The "HCl" Salt Trap

WARNING: A common error in SPPS is the attempted direct coupling of Fmoc-Dap-OH·HCl (the hydrochloride salt with a free side-chain amine) during chain elongation.

  • The Problem: If Fmoc-Dap-OH·HCl is activated (e.g., with HATU/DIPEA) while the side chain is unprotected, two catastrophic side reactions occur:

    • Beta-Lactamization: The free side-chain amine attacks the activated

      
      -carboxyl intramolecularly, forming a 4-membered lactam ring.
      
    • Branching/Polymerization: The side-chain amine acts as a nucleophile, reacting with the activated species of subsequent couplings.

  • The Solution:

    • For Mid-Sequence Insertion: You must use side-chain protected variants: Fmoc-Dap(Boc)-OH , Fmoc-Dap(Alloc)-OH , or Fmoc-Dap(Mtt)-OH .

    • For N-Terminal Insertion: Fmoc-Dap-OH·HCl can be used only as the final residue if the side chain is to be immediately functionalized or if the salt is carefully neutralized in the presence of a specific acylating agent (solution-phase strategy applied to solid phase).

Strategic Selection of Dap Derivatives

Choosing the correct derivative dictates the downstream workflow.

DerivativeProtecting Group (PG)Cleavage ConditionApplication
Fmoc-Dap(Boc)-OH tert-ButyloxycarbonylAcid (TFA) Standard amine handle introduction. Amine is revealed only after global cleavage from resin.
Fmoc-Dap(Alloc)-OH AllyloxycarbonylPd(PPh₃)₄ / PhSiH₃ Orthogonal. Amine is revealed on-resin while peptide is anchored. Ideal for stapling, dye labeling, or cyclization.
Fmoc-Dap(Mtt)-OH 4-Methyltrityl1% TFA / DCM Highly Acid Sensitive. Removed on-resin without cleaving the peptide or Boc groups. Useful for selective branching.
Fmoc-Dap(ivDde)-OH ivDdeHydrazine / DMF Base Labile (Orthogonal). Useful when Pd chemistry is to be avoided.

Detailed Protocols

Protocol A: Standard Amine Introduction (Fmoc-Dap(Boc)-OH)

Use this method to generate a primary amine handle on the final, cleaved peptide.

Reagents:

  • Fmoc-Dap(Boc)-OH (3-5 eq)

  • Coupling Reagent: DIC/Oxyma Pure or HATU (0.95 eq relative to AA)

  • Base: DIPEA (2 eq for HATU; none for DIC)

  • Solvent: DMF (N,N-Dimethylformamide)[1]

Step-by-Step:

  • Resin Prep: Swell resin (e.g., Rink Amide) in DMF for 20 min.

  • Deprotection: Remove N-terminal Fmoc of the preceding residue using 20% Piperidine/DMF (2 x 5 min). Wash DMF (5x).

  • Activation: Dissolve Fmoc-Dap(Boc)-OH and HATU in minimal DMF. Add DIPEA immediately before adding to resin.

    • Note: Pre-activation time should be < 2 mins to minimize racemization.

  • Coupling: Add mixture to resin. Shake at room temperature for 45–60 min.

  • Monitoring: Perform Kaiser Test. If blue (incomplete), recouple.

  • Elongation: Continue SPPS.

  • Final Cleavage: Treat resin with TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours. The Boc group is removed, yielding the free amine on the Dap side chain.

Protocol B: Orthogonal On-Resin Functionalization (Fmoc-Dap(Alloc)-OH)

Use this method to attach a fluorophore or staple the peptide while it is still on the resin.

Reagents:

  • Catalyst: Pd(PPh₃)₄ (0.1 – 0.2 eq)

  • Scavenger: Phenylsilane (PhSiH₃, 10-20 eq) or Dimethylbarbituric acid.

  • Solvent: Dry DCM (Dichloromethane).

Step-by-Step:

  • Coupling: Incorporate Fmoc-Dap(Alloc)-OH using Protocol A.

  • Elongation: Complete the peptide sequence. Ensure the N-terminus is Fmoc-protected or capped to prevent interference.

  • Alloc Removal (Inert Atmosphere Required):

    • Wash resin with dry DCM (3x) to remove DMF traces (DMF can poison Pd catalysts).

    • Dissolve Pd(PPh₃)₄ and PhSiH₃ in dry DCM.

    • Add to resin and shake under Nitrogen/Argon for 30 min.

    • Repeat the treatment with fresh catalyst solution.

  • Washing (Critical):

    • Wash with DCM (3x).

    • Wash with 0.5% Sodium Diethyldithiocarbamate (DTC) in DMF (3x) to remove Palladium black precipitates.

    • Wash with DMF (5x).

  • Functionalization: The Dap side chain is now free. React with activated fluorophore (e.g., FITC-NHS) or cyclize with an activated Asp/Glu residue.

Visual Workflow: Orthogonal Strategy

The following diagram illustrates the decision logic for selecting the correct Dap protection strategy.

Dap_Strategy Start Start: Define Goal for Dap Residue Simple_Handle Goal: Free Amine on Final Peptide Start->Simple_Handle On_Resin_Mod Goal: Modify Side Chain Before Cleavage (On-Resin) Start->On_Resin_Mod Use_Boc Use Fmoc-Dap(Boc)-OH Simple_Handle->Use_Boc Select_Ortho Select Orthogonal Group On_Resin_Mod->Select_Ortho Global_Cleavage Global TFA Cleavage Use_Boc->Global_Cleavage Result_Simple Peptide with free Dap-NH2 Global_Cleavage->Result_Simple Alloc_Path Alloc (Allyl) Select_Ortho->Alloc_Path Robust, Pd required Mtt_Path Mtt (Trityl) Select_Ortho->Mtt_Path Acid sensitive Deprotect_Alloc Pd(PPh3)4 / PhSiH3 (Neutral Conditions) Alloc_Path->Deprotect_Alloc Deprotect_Mtt 1% TFA / DCM (Mild Acid) Mtt_Path->Deprotect_Mtt Functionalize Functionalize Side Chain (Dye, Lipid, Staple) Deprotect_Alloc->Functionalize Deprotect_Mtt->Functionalize Final_Cleavage_Complex Global TFA Cleavage Functionalize->Final_Cleavage_Complex

Figure 1: Decision tree for selecting Fmoc-Dap derivatives based on downstream application requirements.

Scientific Rationale & Troubleshooting

Structural Implications (Dap vs. Lys)

Dap is often used to replace Lysine to probe the spatial requirements of receptor binding.

  • Distance: The side chain length is reduced by ~3.8 Å.

  • pKa Shift: The beta-amine of Dap has a pKa significantly lower (approx 6.3 - 8.5) than the epsilon-amine of Lys (approx 10.5).

    • Effect: At physiological pH (7.4), a significant fraction of Dap residues may be unprotonated (neutral), unlike Lysine which is cationic. This alters solubility and membrane permeability.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance or salt formation.Use HATU/HOAt. Ensure base (DIPEA) is fresh. Double couple.
Precipitate in Alloc Step Palladium aggregation.Wash extensively with DTC (Sodium Diethyldithiocarbamate) to chelate Pd.
Loss of Peptide (Mtt) Acid too strong during Mtt removal.Use exactly 1% TFA in DCM. Add 5% TIS as a scavenger. Limit exposure to 2 min x 5 cycles.
Beta-Lactam Formation Activated carboxyl with free side chain.Never activate Fmoc-Dap-OH·HCl without side chain protection.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • Merzote, E., et al. (2020). Optimization of the Synthesis of Dap-Containing Peptides. Journal of Peptide Science. Retrieved from [Link]

  • Iris Biotech. (n.d.). Orthogonal Protecting Groups in SPPS. Retrieved from [Link]

Sources

Technical Guide: Strategic Handling of Fmoc-Dap Residues in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

L-2,3-Diaminopropionic acid (Dap) is a non-proteinogenic amino acid critical for engineering salt bridges, peptide stapling, and developing


-lactam pharmacophores. Its short side chain (one methylene group shorter than Ornithine) introduces unique steric constraints and reactivity profiles compared to Lysine or Ornithine.

The Central Challenge: Commercial Fmoc-Dap derivatives often arrive as hydrochloride (HCl) salts to ensure shelf stability. Failure to neutralize this salt during coupling results in immediate chain termination or low yields. Furthermore, the choice of side-chain protection—Boc (acid-labile) vs. Alloc (Pd-labile)—dictates the entire synthesis strategy.

This guide details the protocols for:

  • Neutralization: Handling Fmoc-Dap-OH·HCl salts.[1]

  • Elongation: Standard Fmoc removal.

  • Orthogonal Deprotection: Removing Alloc for on-resin cyclization.

  • Global Cleavage: Releasing the free amine using TFA.

Decision Matrix: Selecting the Right Derivative

Before synthesis, verify your building block. The downstream chemistry depends entirely on the side-chain protecting group (PG).

DerivativeStabilityRemoval ConditionApplication
Fmoc-Dap(Boc)-OH Acid LabileTFA (Global Cleavage)Linear peptides; introducing a primary amine.
Fmoc-Dap(Alloc)-OH Pd LabilePd(PPh

)

(On-Resin)
Cyclic peptides (Lactams); Branched peptides.
Fmoc-Dap(Dde)-OH Hydrazine Labile2% Hydrazine Orthogonal labeling (risk of migration).

Module A: Pre-Coupling Neutralization (Crucial Step)

Context: Many Fmoc-Dap derivatives are supplied as HCl salts. If you dissolve Fmoc-Dap-OH[2][3]·HCl in DMF and add a coupling reagent (e.g., DIC/Oxyma) without extra base, the amine remains protonated (


), preventing acylation.
Protocol: In-Situ Neutralization

Reagents:

  • Fmoc-Dap-OH[2][3]·HCl (Starting Material)

  • Coupling Reagent: HATU or DIC/Oxyma Pure

  • Base:

    
    -Diisopropylethylamine (DIPEA)[1][2]
    
  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Calculate Stoichiometry: Use 4.0 eq of Amino Acid relative to resin loading.

  • Dissolution: Dissolve the Fmoc-Dap-OH·HCl in minimum DMF.

  • Neutralization (The "Extra" Base):

    • Standard coupling requires 8.0 eq DIPEA for 4.0 eq AA/HATU.

    • Correction: Add 1.0 additional equivalent of DIPEA per equivalent of Amino Acid to neutralize the HCl salt.

    • Total DIPEA = (2 × eq AA) + (1 × eq AA).

  • Activation: Add the coupling reagent (HATU/HBTU).

  • Coupling: Transfer to resin immediately. Reaction time: 45–60 mins.[4]

Expert Tip: Do not premix the base and AA for >5 minutes before adding the coupling agent, as Fmoc groups are slowly base-labile and can prematurely deprotect (auto-polymerization).

Module B: The Fmoc Deprotection Cycle

Dap residues can induce


-sheet aggregation due to their hydrogen-bonding potential. Standard deprotection protocols often require modification.
Standard Protocol (Non-Aggregated Sequences)
  • Reagent: 20% Piperidine in DMF.[1][2][3][4][5][6]

  • Cycle:

    • Deprotect: 3 min (Flow wash).

    • Deprotect: 10 min (Batch incubation).

    • Wash: DMF (

      
       min).
      
"Power" Protocol (Aggregated/Long Sequences)
  • Reagent: 20% Piperidine + 0.1 M HOBt (or Oxyma) in DMF.

    • Why? HOBt suppresses aspartimide formation (relevant if Asp is adjacent) and disrupts aggregation.

  • Cycle:

    • Deprotect: 5 min.

    • Deprotect: 15 min.

    • DCM Wash: Interject a DCM wash (

      
      ) before the final DMF wash to swell the resin differently and remove piperidine adducts.[5]
      

Module C: Orthogonal Side-Chain Deprotection (Alloc)

Context: Used when synthesizing cyclic peptides (e.g., Head-to-Side-Chain lactams).[7] You must remove the Alloc group while the peptide is still on the resin, without affecting the Fmoc group or the resin linkage.

Visualization: The Alloc Workflow

AllocDeprotection Resin Resin-Peptide-Dap(Alloc)-Fmoc Wash 1. Inert Gas Wash (DCM/Argon) Resin->Wash Cat 2. Add Catalyst Pd(PPh3)4 Wash->Cat Scav 3. Add Scavenger PhSiH3 (Phenylsilane) Cat->Scav Reaction Reaction 2 x 30 mins Scav->Reaction Clean 4. Metal Scavenging (DTC or Thioacetamide) Reaction->Clean Result Resin-Peptide-Dap(NH2)-Fmoc Clean->Result

Caption: Workflow for Palladium-mediated Alloc removal. Note the critical metal scavenging step to prevent poisoning of subsequent coupling reactions.

Detailed Protocol

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)). Must be bright yellow. If green/black, discard.
  • Scavenger: Phenylsilane (PhSiH

    
    ).[3] Superior to Borane-dimethylamine complex for Dap.
    
  • Solvent: Dry DCM (Dichloromethane).[2]

Steps:

  • Preparation: Wash resin

    
     with dry DCM. Keep under Argon/Nitrogen flow.
    
  • Cocktail Prep: Dissolve Pd(PPh

    
    )
    
    
    
    (0.2 eq) in DCM. Add PhSiH
    
    
    (20 eq).[3][4][8]
  • Reaction: Add to resin. Shake in the dark for 30 mins.

  • Repeat: Drain and repeat step 2-3 once.

  • The "Black" Wash (Crucial): The resin will likely look grey/black due to Pd precipitation.

    • Wash

      
       with DCM.[2][3][4][5]
      
    • Wash

      
       with 0.02 M Sodium Diethyldithiocarbamate (DDC)  in DMF (or 5% DIPEA/DMF + Thioacetamide). This chelates the Pd.
      
    • Wash until resin returns to its original color.

Module D: Global Cleavage & Side-Chain Removal

Context: Final step to release peptide and remove acid-labile groups (Boc, tBu, Trt, Pbf).[6] Warning: The Dap side chain is a primary amine. Upon cleavage, it becomes positively charged.

Cleavage Cocktail Selection
ComponentStandard (Cocktail K)For Met/Cys ContainingRatio (%)
TFA Acid SourceAcid Source82.5%
Phenol Plasticizer/ScavengerPlasticizer5%
Water Scavenger (tBu)Scavenger5%
Thioanisole -Scavenger (Met/Cys)5%
TIPS Scavenger (Trt)Scavenger2.5%
EDT -Scavenger (Cys)2.5% (Optional)
Protocol
  • Wash: Wash resin with DCM (

    
    ) to remove DMF (DMF prevents cleavage). Dry under N
    
    
    
    .[2][5]
  • Incubation: Add Cocktail (10 mL per 1 g resin). Shake 2.5 – 3.0 hours.

    • Note: Dap(Boc) cleaves rapidly, but Pbf (Arg) or Trt (Asn/Gln) requires the full time.

  • Precipitation:

    • Filter filtrate into cold Diethyl Ether (

      
      C).
      
    • Centrifuge (3000 rpm, 5 min).

    • Decant ether. Repeat wash

      
      .[5]
      
  • Lyophilization: Dissolve pellet in 50% Acetonitrile/Water (0.1% TFA) and freeze-dry.

Troubleshooting & Scientific Logic (E-E-A-T)

Issue 1: Incomplete Coupling of Fmoc-Dap
  • Cause: Failure to neutralize the HCl salt.

  • Fix: Ensure the extra equivalent of DIPEA is added. Perform a Chloranil test (more sensitive than Kaiser for secondary amines, though Dap is primary, Chloranil is reliable for checking aggregation issues).

Issue 2: ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -Lactam Formation[12][13]
  • Mechanism: If Fmoc-Dap is at the N-terminus and the Fmoc is removed, the free

    
    -amine can attack the side chain carbonyl if the side chain was activated (unlikely in standard SPPS) or if the side chain is deprotected and an activated carboxyl is nearby.
    
  • Prevention: Keep the side chain protected (Boc/Alloc) until the very end or until the specific cyclization step is ready.

Issue 3: Alloc Removal Failure
  • Cause: Oxidized Palladium catalyst.

  • Fix: Use fresh catalyst. Ensure strictly anaerobic conditions (Argon blanket) during the Pd step.

Visualization: Logic Flow for Dap Usage

DapLogic Start Start: Fmoc-Dap-OH CheckSalt Is it HCl Salt? Start->CheckSalt Neut Add +1 eq DIPEA CheckSalt->Neut Yes NoNeut Standard Coupling CheckSalt->NoNeut No PG_Check Side Chain PG? Neut->PG_Check NoNeut->PG_Check BocPath Boc Protected PG_Check->BocPath Linear Peptide AllocPath Alloc Protected PG_Check->AllocPath Cyclic Peptide BocAction Stable to Piperidine Cleaved by TFA BocPath->BocAction AllocAction Stable to TFA Cleaved by Pd(0) AllocPath->AllocAction

Caption: Decision tree for handling salt forms and protecting groups of Diaminopropionic acid.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Bachem. (2024). Fmoc-Dap derivatives and specifications. Bachem Product Catalog. Link

  • Merck (Novabiochem). (2023). Solid Phase Peptide Synthesis: Alloc Removal Protocol. Merck Millipore Technical Notes. Link

  • Thieriet, N., et al. (2000). Palladium-catalyzed allyl group removal in SPPS. Tetrahedron Letters. Link

Sources

Application Note: Functionalization of Fmoc-Dap Side Chains via Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of peptide side chains is a cornerstone of modern drug discovery, enabling the development of stapled peptides, peptide-drug conjugates (PDCs), and fluorescent probes. Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) presents a unique structural advantage: its short single-carbon side chain offers rigidity and close proximity to the peptide backbone, unlike the longer linkers of Lysine or Ornithine.

However, this steric proximity challenges standard functionalization. This guide details the robust incorporation of azide functionalities onto the Dap side chain and the subsequent Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] We present two validated workflows: Direct Incorporation using pre-synthesized Fmoc-Dap(N


)-OH and Post-Assembly Modification  via on-resin diazo transfer.

Strategic Pathways: Choosing Your Workflow

Before initiating synthesis, select the pathway that aligns with your resource availability and sequence complexity.

Table 1: Comparative Analysis of Functionalization Strategies
FeaturePath A: Direct Incorporation Path B: On-Resin Diazo Transfer
Precursor Fmoc-Dap(N

)-OH (Commercial)
Fmoc-Dap(Mtt)-OH (Commercial)
Workflow Complexity Low (Standard SPPS)High (Requires orthogonal deprotection)
Reagent Cost High (Precursor is expensive)Low (Reagents are commodity chemicals)
Atom Economy HighModerate (Requires excess diazo reagent)
Risk Profile Low (QC of building block done by vendor)Moderate (Incomplete transfer possible)
Recommended For Routine synthesis, short peptides (<15 AA)Large scale, multiple azide sites, cost-sensitive projects
Visualizing the Workflow

The following diagram illustrates the convergence of both pathways toward the final "Clicked" peptide.

Dap_Functionalization cluster_legend Key Start Start: Resin Loading PathA_Step1 Path A: Couple Fmoc-Dap(N3)-OH (Use PyBOP/Collidine) Start->PathA_Step1 PathB_Step1 Path B: Couple Fmoc-Dap(Mtt)-OH Start->PathB_Step1 Assembly Complete Peptide Assembly (Fmoc-SPPS) PathA_Step1->Assembly PathB_Step2 Orthogonal Deprotection (1% TFA/DCM) PathB_Step1->PathB_Step2 PathB_Step3 On-Resin Diazo Transfer (ISA-HCl + Cu(II)) PathB_Step2->PathB_Step3 PathB_Step3->Assembly If N-term is Fmoc protected Click On-Resin CuAAC Reaction (CuSO4, Ascorbate, Alkyne) PathB_Step3->Click If Sequence Complete Assembly->Click Cleavage Global Cleavage & Deprotection (TFA/TIS/H2O) Click->Cleavage Final Final Functionalized Peptide Cleavage->Final LegendA Path A: Direct LegendB Path B: Transfer

Figure 1: Strategic workflow for generating triazole-linked conjugates via Fmoc-Dap residues. Path A utilizes pre-functionalized building blocks, while Path B employs orthogonal protection and chemical conversion.

Protocol A: Direct Incorporation of Fmoc-Dap(N )-OH[1]

Critical Insight: Unlike standard amino acids, Fmoc-Dap(N


)-OH is sensitive to activation methods. Reports indicate that uronium salts (HBTU/TBTU) can lead to low coupling yields, likely due to the electron-withdrawing nature of the azide group or steric interference. Phosphonium salts (PyBOP) are strictly recommended. [1]
Materials
  • Fmoc-Dap(N

    
    )-OH[1][2][3][4]
    
  • Coupling Reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine

  • Resin: Rink Amide or Wang (0.3–0.6 mmol/g loading recommended to prevent aggregation)

Step-by-Step Procedure
  • Resin Swelling: Swell resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% Piperidine/DMF (2 x 5 min). Wash with DMF (5x).

  • Activation (Pre-mix):

    • Calculate 3.0 equivalents (eq) of Fmoc-Dap(N

      
      )-OH relative to resin loading.
      
    • Dissolve Amino Acid and 3.0 eq PyBOP in minimal DMF.

    • Add 6.0 eq DIPEA .

    • Note: Activate for only 1–2 minutes before adding to resin to minimize racemization.

  • Coupling:

    • Add mixture to resin.[5][6][7][8]

    • Agitate for 60–90 minutes at room temperature.

  • Monitoring: Perform a Kaiser Test.

    • Blue beads: Incomplete coupling. Re-couple using fresh reagents (consider HATU for difficult sequences, but monitor carefully).

    • Colorless beads: Success.

  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF to cap unreacted amines.

Protocol B: On-Resin Diazo Transfer (The "DIY" Route)

This method converts a primary amine (Dap side chain) into an azide using Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl). This reagent is shelf-stable and safer than the explosive triflyl azide.

Materials
  • Fmoc-Dap(Mtt)-OH (incorporated into peptide)

  • Deprotection Cocktail: 1% TFA in DCM (v/v)

  • Diazo Transfer Reagent: ISA·HCl (commercially available or synthesized)

  • Catalyst: CuSO

    
    [4]·5H
    
    
    
    O
  • Base: K

    
    CO
    
    
    
    or DIPEA
Step-by-Step Procedure
  • Orthogonal Deprotection (Mtt Removal):

    • Wash resin with DCM (3x).[9]

    • Treat with 1% TFA in DCM (10 x 2 min). The solution will turn yellow initially (trityl cation).

    • Repeat until the solution remains colorless.

    • Crucial: Wash immediately with 5% DIPEA/DMF to neutralize the resin and prevent premature cleavage of the peptide from the linker (especially if using trityl linkers).

  • Diazo Transfer:

    • Swell resin in DMF.[5][6][7][8]

    • Prepare solution: ISA·HCl (3 eq) , K

      
      CO
      
      
      
      (6 eq)
      , and CuSO
      
      
      ·5H
      
      
      O (0.05 eq)
      in water/methanol/DCM mixture (homogenous phase required).
    • Alternative (Organic soluble): ISA·HCl (3 eq) + DIPEA (4 eq) + Cu(I) (cat) in DMF.

    • Add to resin and agitate overnight (12–16 hours).

  • Validation:

    • Take a small resin aliquot.

    • Perform IR spectroscopy on the beads. Look for the characteristic azide stretch at ~2100 cm

      
       .
      
    • Perform a Kaiser test; it should be negative (no free amines remaining).

Protocol C: On-Resin CuAAC (Click Reaction)

Performing the click reaction on-resin is generally superior to solution-phase click for Dap residues because it prevents the aggregation often seen with hydrophobic triazoles and simplifies purification.

Reagents
  • Alkyne: 3–5 equivalents (e.g., Propargyl-PEG-Fluorophore).

  • Copper Source: CuSO

    
    [4]·5H
    
    
    
    O (1.0 eq).
  • Reducing Agent: Sodium Ascorbate (NaAsc, 2.0 eq).

  • Ligand: TBTA or THPTA (1.0 eq) – Essential to protect Cu(I) from oxidation and prevent peptide degradation.

  • Solvent: Degassed DMF/Water (4:1).

Step-by-Step Procedure
  • Preparation:

    • Dissolve CuSO

      
       and Ligand (TBTA) in water/DMF.
      
    • Dissolve Alkyne in DMF.

    • Dissolve Sodium Ascorbate in water (Prepare fresh!).

  • Reaction:

    • Add Alkyne solution to the resin.

    • Add the Cu-Ligand complex.

    • Add the Ascorbate solution last to initiate the reduction to Cu(I).

    • Sparge with N

      
       gas for 1 minute to remove oxygen.
      
    • Cap the vessel and agitate for 6–16 hours at room temperature.

  • Copper Removal (Critical):

    • The resin will likely be blue/green. You must remove copper to prevent interference with cleavage or biological assays.

    • Wash with 0.1 M EDTA (pH 7.0) or sodium diethyldithiocarbamate solution in DMF (5 x 5 min).

    • Wash with DMF (5x), then DCM (5x).

  • Cleavage:

    • Proceed with standard TFA/TIS/Water cleavage (95:2.5:2.5).

    • Note: The triazole ring is stable to TFA.

Troubleshooting & Optimization

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Incomplete Coupling of Fmoc-Dap(N

)
Steric hindrance or poor activation.Switch to PyBOP or HATU . Use microwave heating (50°C, 10 min).
Low Click Yield Oxidation of Cu(I) to Cu(II).Increase Ascorbate to 5 eq. Degass solvents thoroughly. Use THPTA ligand (more water-soluble).
Peptide Degradation Oxidative damage by Copper.Ensure strictly anaerobic conditions. Reduce reaction time. Add aminoguanidine.
Blue/Green Final Product Copper contamination.Wash resin with EDTA or 0.5% Sodium Diethyldithiocarbamate before cleavage.
Insoluble Peptide Triazole causes aggregation.Use a "Click-then-Cleave" strategy. Incorporate PEG linkers on the alkyne to improve solubility.

References

  • BenchChem. Application Notes and Protocols for Incorporating Fmoc-L-Dap(N3)-OH into Peptides. Retrieved from .

  • Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide–alkyne cycloaddition.[1][7][10][11][12][13] Chemical Reviews, 108(8), 2952-3015.

  • Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.
  • Rostovtsev, V. V., et al. (2002). A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes.
  • Aapptec. Fmoc-Dap(N3)-OH Technical Data. Retrieved from .

  • Chem-Impex. Fmoc-DAP-N3 Product Information. Retrieved from .

Disclaimer: This protocol is for research use only. Always consult Safety Data Sheets (SDS) for azides and copper salts before handling. Azides can be explosive; never use metal spatulas with neat organic azides and avoid concentrating azide solutions to dryness.

Sources

Troubleshooting & Optimization

Technical Support Center: Fmoc-Dap(HCl) Solubility in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for troubleshooting solubility issues with Fmoc-L-α,β-diaminopropionic acid hydrochloride (Fmoc-Dap(HCl)) in Dimethylformamide (DMF) for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, chemists, and drug development professionals to provide expert-driven, actionable solutions to common experimental challenges.

Introduction: The Challenge of Fmoc-Dap(HCl) Solubility

Fmoc-Dap(HCl) is a critical building block for incorporating diaminopropionic acid into peptide sequences, often used for post-translational modifications, peptide stapling, or introducing specific functionalities. However, its hydrochloride salt form presents a significant solubility challenge in DMF, the most common solvent for SPPS. This guide will walk you through the causes of this issue and provide validated protocols to overcome it, ensuring smooth and efficient synthesis.

Frequently Asked Questions & Troubleshooting Guide

Question 1: Why is my Fmoc-Dap(HCl) not dissolving in DMF? I see a suspension or solid material even after extensive vortexing.

This is the most common issue encountered with Fmoc-Dap(HCl). The poor solubility is a direct consequence of its chemical form. You are working with a hydrochloride salt. In the solid state, the amino group of the diaminopropionic acid is protonated, forming a salt with the chloride ion. This ionic character significantly reduces its solubility in a polar aprotic solvent like DMF.

Think of it as trying to dissolve table salt in oil—the solvent cannot effectively solvate the charged species. While DMF is polar, it lacks the protic nature (ability to donate protons) that helps dissolve many salts. Therefore, the strong ionic interactions within the Fmoc-Dap(HCl) crystal lattice are not easily overcome by the DMF molecules, leading to the observed insolubility.

Question 2: I've been told to add a base to help it dissolve. Why does this work and which base should I use?

Adding a base is the standard and correct procedure. The mechanism is a straightforward acid-base reaction. The added base neutralizes the hydrochloride salt, converting the protonated amine into its free base form. This removes the ionic charge, making the molecule significantly less polar and thus much more soluble in DMF.

Mechanism of Action: Fmoc-Dap(NH3+Cl-) + Base -> Fmoc-Dap(NH2) + [Base-H]+Cl- (Insoluble Salt Form) -> (Soluble Free Base Form)

Recommended Bases & Protocols:

The choice of base is critical to avoid side reactions, such as premature deprotection of the Fmoc group. A non-nucleophilic, hindered tertiary amine is ideal.

BaseMolar Equivalents (to Fmoc-Dap(HCl))Protocol & Key Considerations
Diisopropylethylamine (DIPEA/DIEA) 0.95 - 1.0(Recommended) Highly effective and sterically hindered, minimizing risk of Fmoc deprotection. Add slowly while stirring. An excess should be avoided as it can cause side reactions.
N-Methylmorpholine (NMM) 1.0A good alternative to DIPEA. It is slightly less basic.
Pyridine 1.0 - 1.1Can be used, but its strong odor and higher nucleophilicity make it less ideal.
Triethylamine (TEA) Not RecommendedTEA is less sterically hindered and can be nucleophilic enough to cause some level of Fmoc deprotection over time.
Experimental Protocol: Solubilization of Fmoc-Dap(HCl) for SPPS
  • Weighing: Accurately weigh the required amount of Fmoc-Dap(HCl) and the coupling agent (e.g., HBTU, HATU) into a clean vial.

  • Solvent Addition: Add the appropriate volume of DMF to achieve the desired concentration (e.g., 0.5 M).

  • Initial Mixing: Vortex or sonicate the mixture for 1-2 minutes. You will observe a suspension.

  • Base Addition: Carefully add 0.95-1.0 molar equivalents of DIPEA directly to the suspension. For example, if you used 1 mmol of Fmoc-Dap(HCl), you would add 1 mmol of DIPEA.

  • Final Dissolution: Vortex or gently swirl the vial. The solution should become clear and homogeneous within a few minutes.

  • Activation & Coupling: Proceed immediately with the addition of your activation base (e.g., 2 equivalents of DIPEA for HBTU activation) and couple the amino acid to the resin as per your standard SPPS protocol.

Troubleshooting Workflow Diagram

The following diagram outlines the decision-making process for addressing Fmoc-Dap(HCl) solubility issues.

cluster_start Start: Problem Identification cluster_check Initial Checks cluster_solution Solution Path cluster_alt Alternative Scenarios start Fmoc-Dap(HCl) forms a suspension in DMF check_salt Is the amino acid the HCl salt form? start->check_salt add_base Add 0.95-1.0 eq. of a hindered tertiary amine (e.g., DIPEA) check_salt->add_base  Yes   not_salt If not HCl salt, check for: 1. DMF Quality (water content) 2. Other impurities check_salt->not_salt  No   dissolve Vortex/Mix until solution is clear and homogeneous add_base->dissolve proceed Proceed with standard activation and coupling dissolve->proceed

Caption: Troubleshooting workflow for Fmoc-Dap(HCl) solubility.

Question 3: Can I pre-mix a stock solution of Fmoc-Dap(HCl) with the base and store it?

This is strongly discouraged. The Fmoc protecting group is labile to basic conditions. While a hindered base like DIPEA is used to minimize the rate of deprotection, prolonged exposure in solution will inevitably lead to some degree of Fmoc cleavage. This would result in the undesired double-coupling of the Dap residue onto your peptide chain.

Best Practice: Always prepare the neutralized Fmoc-Dap(HCl) solution fresh, immediately before the coupling step. The process of neutralization and dissolution should be part of the standard amino acid preparation for each coupling cycle. This "just-in-time" approach ensures the integrity of the Fmoc group and the purity of the final peptide.

Question 4: What if I add too much base during the solubilization step?

Adding a significant excess of base (e.g., >1.2 equivalents) before the main activation step can be problematic.

  • Increased Risk of Fmoc Deprotection: The longer the Fmoc-amino acid is in a basic solution before it is activated and coupled, the higher the risk of premature deprotection.

  • Impact on Activation Chemistry: The stoichiometry of the activation reaction (e.g., with HBTU/DIPEA) is well-defined. Introducing a large, un-accounted-for amount of base can alter the pH and efficiency of the active ester formation, potentially leading to incomplete coupling or other side reactions.

If you accidentally add a small excess, it is generally acceptable to proceed quickly. However, for best results and reproducibility, precise measurement is key.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214. [Link]

Technical Support Center: Optimizing Fmoc-Dap Loading on Wang Resin

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: FMOC-DAP-WANG-OPT Status: Open Priority: High (Racemization & Polymerization Risk)

🔬 Material & Chemistry Audit: The "HCl" Warning

CRITICAL CHECK: You mentioned "Fmoc-dap hcl" . Before proceeding, we must verify the exact chemical structure of your starting material.

The term "Fmoc-Dap-HCl" typically refers to Fmoc-2,3-diaminopropionic acid hydrochloride , where the side-chain


-amine is unprotected (free amine as hydrochloride salt).
🛑 STOP & VERIFY:

If you attempt to load Fmoc-Dap(H)-OH·HCl (unprotected side chain) directly onto Wang resin:

  • Polymerization: The activated carboxylic acid of one Fmoc-Dap molecule will react with the free side-chain amine of another Fmoc-Dap molecule in solution.

  • Branching: You will form uncontrolled oligomers rather than loading a single residue onto the resin.

Requirement: For loading onto Wang resin, you MUST use an orthogonally protected derivative.

  • Recommended: Fmoc-Dap(Boc)-OH (Side chain Boc-protected).

  • Alternative: Fmoc-Dap(Alloc)-OH (Side chain Alloc-protected, for later side-chain branching).

The protocols below assume you are using Fmoc-Dap(Boc)-OH . If you only have the HCl salt (unprotected), you must Boc-protect the side chain in solution before attempting to load.

🛠️ Module 1: The Chemistry of the Interface

Loading the first amino acid onto Wang resin involves esterification , which is kinetically slower and more difficult than the amide bond formation used in the rest of the peptide synthesis.

The Challenge with Dap (Diaminopropionic Acid):

  • Racemization: Dap is prone to

    
    -elimination (loss of the side chain to form dehydroalanine) under basic conditions, leading to loss of chirality.
    
  • Sterics: The bulky Fmoc and protecting groups can hinder access to the benzyl alcohol linker on the resin.

Workflow Visualization

LoadingWorkflow cluster_chem Chemical Risks Start Start: Wang Resin (OH) Swell 1. Swelling (DCM/DMF) Start->Swell Activate 2. Activation (Symmetric Anhydride) Swell->Activate Prepare Reagents Coupling 3. Esterification (Coupling) Activate->Coupling Add to Resin Capping 4. Capping (Ac2O/Pyridine) Coupling->Capping Wash & Cap Validation 5. UV Loading Test Capping->Validation Final QC Risk1 Racemization (High Base) Risk1->Coupling Risk2 Dipeptide Formation Risk2->Coupling

Caption: Figure 1. Logical workflow for esterification of Wang resin, highlighting critical risk points for Dap residues.

🧪 Module 2: Recommended Protocols

Method A: The "Gold Standard" (MSNT/MeIm)

Best for minimizing racemization.

This method uses MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1H-1,2,4-triazole) and 1-Methylimidazole (MeIm) .[1] It avoids the use of DMAP, which is the primary cause of racemization in Cys and Dap loading.

ReagentEquivalents (eq)Role
Fmoc-Dap(Boc)-OH 5.0 eqAmino Acid
MSNT 5.0 eqCoupling Agent
1-Methylimidazole (MeIm) 3.75 eqBase / Catalyst
DCM SolventMain solvent (dry)
THF MinimalCo-solvent (if needed)

Protocol:

  • Swell: Swell Wang resin in dry DCM for 30–60 mins. Drain.

  • Dissolve: Dissolve Fmoc-Dap(Boc)-OH in dry DCM (approx 3 mL per mmol). Add a few drops of THF if solubility is poor.[2][3]

  • Activate: Add MeIm followed by MSNT to the amino acid solution.[2][3] Stir under nitrogen until MSNT dissolves (clear solution).

  • Couple: Transfer the solution to the resin. Agitate gently for 1–2 hours at room temperature.

  • Wash: Filter and wash with DCM (3x) and DMF (3x).[4][5][6][7]

  • Cap: Treat with Acetic Anhydride/Pyridine/DCM (ratio 1:2:2) for 30 mins to cap unreacted hydroxyls.

Method B: The "Workhorse" (DIC/DMAP) - Modified for Dap

Use only if MSNT is unavailable. Requires strict temperature control.

Standard DIC/DMAP is risky for Dap. We modify it by using the Symmetric Anhydride approach with catalytic DMAP added last and at low temperature.

ReagentEquivalents (eq)Role
Fmoc-Dap(Boc)-OH 10.0 eqAmino Acid (High excess required)
DIC 5.0 eqActivator (0.5 eq relative to AA)
DMAP 0.1 eqCatalyst (Keep minimal!)
DCM/DMF 9:1 RatioSolvent

Protocol:

  • Activation (0°C): Dissolve Fmoc-Dap(Boc)-OH (10 eq) in DCM. Add DIC (5 eq). Stir at 0°C for 20 mins . This forms the Symmetric Anhydride.

    • Note: If precipitate (urea) forms, filter it out quickly if possible, or proceed as slurry.

  • Evaporation (Optional but recommended): Remove DCM under vacuum and redissolve in minimal DMF. This removes the urea byproduct.

  • Coupling: Add the solution to the pre-swollen resin.[6]

  • Catalysis: Add the DMAP (0.1 eq) solution last .

  • Incubation: Agitate for 2 hours. Do not exceed 3 hours to prevent racemization.

🔧 Module 3: Troubleshooting & FAQs

Logic Tree: Diagnosing Failure

Troubleshooting Issue Issue Detected Type Identify Problem Issue->Type LowLoad Low Loading (<0.3 mmol/g) Type->LowLoad Racemization Racemization / D-isomer Type->Racemization Aggreg Gelatinous/Clumped Resin Type->Aggreg Sol1 Soln: Dry reagents? Switch to MSNT method. LowLoad->Sol1 Sol2 Soln: Reduce DMAP to 0.05eq. Lower Temp to 0°C. Racemization->Sol2 Sol3 Soln: Check Salt Form. Neutralize HCl with DIEA BEFORE activation. Aggreg->Sol3

Caption: Figure 2. Troubleshooting logic for common Fmoc-Dap loading failures.

FAQ: Specific User Scenarios

Q1: I definitely have Fmoc-Dap(Boc)-OH, but it's an HCl salt. How do I load it?

  • The Issue: The HCl attached to the carboxylic acid (rare) or trapped in the lattice will protonate the DMAP or MeIm, killing the catalysis.

  • The Fix: You must neutralize in situ.

    • Dissolve the AA-HCl salt in DCM/DMF.

    • Add 1.0 equivalent of DIEA (Diisopropylethylamine) relative to the HCl content.

    • Stir for 5 mins.

    • Proceed with Method B (DIC activation). Note: Do not use Method A (MSNT) with excess salts if possible, as ionic strength affects the triazole activity.

Q2: My loading is consistently low (0.1 mmol/g). Why?

  • Cause 1: Wet Solvents. Esterification is reversible and water-sensitive. Ensure DCM is distilled or molecular-sieve dried.

  • Cause 2: Old Resin. Wang resin linkers can degrade.

  • Solution: Perform a "Double Couple". After the first 2-hour coupling, drain (do not wash extensively) and add a fresh batch of activated amino acid/catalyst.

Q3: Can I use HATU or HBTU for loading Wang resin?

  • Answer: NO.

  • Reason: Uronium/Guanidinium reagents (HATU/HBTU) react with the resin hydroxyl group very poorly and often lead to guanidinylation of the resin (capping it permanently) or extremely high racemization (5-20%) during the slow esterification process.

📊 Module 4: Validation (The UV Test)

You cannot rely on weight gain alone for the first residue, as solvent trapping is deceptive. Use the UV Spectrophotometric Fmoc Assay .

Protocol:

  • Dry: Take ~5 mg of loaded, washed, and dried resin. Weigh accurately.

  • Cleave: Add 2.0 mL of 20% Piperidine in DMF to the resin in a test tube.

  • Agitate: Shake for 20 minutes.

  • Measure:

    • Transfer the supernatant to a UV cuvette (dilute if necessary to keep Abs < 1.0).

    • Use 20% Piperidine/DMF as the blank.[8][9]

    • Read Absorbance at 290 nm .[8]

  • Calculate:



(Note: 1.65 is the extinction coefficient factor for Fmoc at 290nm. If using 301nm, the factor changes).

📚 References

  • Standard Wang Loading (MSNT Method): Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalised Solid Supports.[7][10] Tetrahedron Letters, 31(12), 1701–1704. Link

  • Racemization Mechanisms: Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press at Oxford University Press. (The foundational text on Fmoc chemistry).

  • Fmoc Determination Protocol: Gude, M., Ryf, J., & White, P. D. (2002). An accurate method for the quantitation of Fmoc-derivatized solid phase supports. Letters in Peptide Science, 9, 203–206. Link

  • Merck/Novabiochem Technical Note: "Loading Protocols for Wang and HMPA Resins." (Standard industry reference for DIC/DMAP vs MSNT). Link

Sources

Validation & Comparative

Precision Linker Engineering: Fmoc-Dap vs. Fmoc-Lys for Structural Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Fmoc-dap vs Fmoc-Lys for linker length optimization Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the rational design of bioactive peptides, antibody-drug conjugates (ADCs), and proteolysis targeting chimeras (PROTACs), the linker is not merely a bridge—it is a functional determinant of thermodynamic stability and biological efficacy.[1][2][3]

This guide compares Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) and Fmoc-L-Lysine (Fmoc-Lys) . While both provide primary amine handles for conjugation, they represent opposite ends of the steric spectrum. Fmoc-Lys offers a flexible, ~6 Å aliphatic reach ideal for minimizing steric clash. Fmoc-Dap , with its minimal single-carbon spacer, provides a rigid, ~2.5 Å anchor, critical for constraining conformation or optimizing close-contact ternary complexes.

Part 1: Molecular Architecture & Physical Properties

The fundamental distinction lies in the side-chain topology. Selecting between Dap and Lys is a choice between conformational freedom (Entropy) and structural precision (Enthalpy) .

Structural Comparison Table
FeatureFmoc-Dap (Diaminopropionic Acid) Fmoc-Lys (Lysine)
Side Chain Length 1 Carbon (

)
4 Carbons (

)
Functional Reach ~2.5 Å (Backbone to

)
~6.0 Å (Backbone to

)
Flexibility Rigid; restricted rotation.High; flexible alkyl chain.
Hydrophobicity Lower (shorter alkyl chain).Higher (longer alkyl chain).
Primary Use Case FRET proximity, constrained cyclization, short-range PROTACs.Flexible conjugation, solubility enhancement, long-range PROTACs.
Risk Factor

acyl migration (if using Dde); Steric crowding near backbone.
Aggregation (beta-sheet formation); Entropy penalty in binding.
Visualizing the "Chemical Ruler"

The following diagram illustrates the spatial difference between the two residues when incorporated into a peptide backbone.

LinkerComparison cluster_Dap Fmoc-Dap (Short/Rigid) cluster_Lys Fmoc-Lys (Long/Flexible) Backbone Peptide Backbone (C-alpha) Dap_C1 CH2 Backbone->Dap_C1 ~1.5 Å Lys_C1 CH2 Backbone->Lys_C1 Flexible Linker Dap_Amine NH2 (Beta) Dap_C1->Dap_Amine ~1.5 Å Lys_C2 CH2 Lys_C1->Lys_C2 Lys_C3 CH2 Lys_C2->Lys_C3 Lys_C4 CH2 Lys_C3->Lys_C4 Lys_Amine NH2 (Epsilon) Lys_C4->Lys_Amine Total ~6.0 Å

Caption: Comparative topology showing the rigid, short reach of Dap (Red) versus the flexible, extended reach of Lys (Blue).

Part 2: Synthetic Considerations (Expertise & Experience)

As an application scientist, I have observed that while Fmoc-Lys is the "workhorse," Fmoc-Dap requires specific handling to avoid synthetic artifacts.

Orthogonal Protection Strategy

To utilize these residues as linkers, the side-chain amine must be protected orthogonally to the N-terminal Fmoc group.

  • Fmoc-Lys(Boc)-OH: Standard for permanent protection.

  • Fmoc-Lys(Alloc)-OH / Fmoc-Dap(Alloc)-OH: Recommended for on-resin functionalization. Alloc is removed via Pd(PPh3)4, leaving the Fmoc and other acid-labile groups intact.

  • Fmoc-Lys(ivDde)-OH / Fmoc-Dap(ivDde)-OH: CRITICAL WARNING. Do not use standard Dde on Fmoc-Dap. The proximity of the beta-amine to the alpha-amine in Dap facilitates

    
     migration  of the protecting group during deprotection steps. Always use ivDde  (isovaleryl-Dde) for Dap, as the increased steric bulk prevents this migration [1].
    
Coupling Efficiency
  • Fmoc-Lys: High coupling efficiency.[4] Rarely requires double coupling unless in a difficult sequence (e.g., beta-sheet prone).

  • Fmoc-Dap: The amine is closer to the bulky Fmoc group and the resin backbone. This creates steric hindrance .[5]

    • Recommendation: Use smaller activating agents like DIC/Oxyma rather than bulky HATU/HBTU for Dap coupling if yields are low.

    • Protocol: Double coupling (2 x 30 min) is standard practice for Fmoc-Dap to ensure completion.

Part 3: Experimental Protocols

Protocol A: On-Resin Alloc Deprotection for Linker Conjugation

This protocol applies to both Fmoc-Dap(Alloc) and Fmoc-Lys(Alloc). It generates a free amine on the side chain while the peptide remains anchored to the resin.

Reagents:

  • Phenylsilane (

    
    ) - Scavenger.
    
  • Tetrakis(triphenylphosphine)palladium(0) (

    
    ) - Catalyst.
    
  • Dichloromethane (DCM).

Workflow:

  • Wash: Swell resin in DCM (3 x 3 min). Note: The reaction must be strictly anhydrous/oxygen-free for optimal Pd efficiency.

  • Cocktail Prep: Dissolve

    
     (0.1 eq) and 
    
    
    
    (10 eq) in dry DCM.
  • Reaction: Add solution to resin. Agitate under nitrogen/argon bubbling for 30 minutes.

  • Repeat: Drain and repeat step 3 with fresh reagent.

  • Wash: Wash extensively with DCM (5x), DMF (5x), and 0.5% Sodium Diethyldithiocarbamate in DMF (to remove Pd black).

Protocol B: PROTAC Linker Optimization Logic

When designing PROTACs, the distance between the E3 ligase ligand and the Target Protein ligand determines the stability of the ternary complex.[6]

PROTAC_Logic Start PROTAC Design Phase Choice Select Linker Anchor Start->Choice Dap_Path Select Fmoc-Dap Choice->Dap_Path Target Distance < 4Å Lys_Path Select Fmoc-Lys Choice->Lys_Path Target Distance > 8Å Result_Dap Result: Compact Ternary Complex High rigidity, low entropy penalty. Risk: Steric Clash. Dap_Path->Result_Dap Result_Lys Result: Relaxed Ternary Complex High flexibility. Risk: 'Hook Effect' (non-productive binding). Lys_Path->Result_Lys

Caption: Decision logic for selecting Dap vs Lys based on the required proximity of protein domains in PROTAC design.

Part 4: Applications & Performance Analysis

PROTACs (Proteolysis Targeting Chimeras)[1][2][6]
  • Dap: Used when the E3 ligase and target protein binding pockets are shallow and facing each other. A short linker forces a tight ternary complex, which can enhance cooperativity (

    
    ) and ubiquitination speed [2].
    
  • Lys: Used when binding pockets are deep. The long alkyl chain acts as a "snorkel," allowing the linker to exit the binding pocket without disrupting the ligand-protein interaction.

FRET Probes (Fluorescence Resonance Energy Transfer)
  • Dap: Ideal for zero-length equivalent cross-linking. If you need the fluorophore rigidly held against the backbone to monitor specific conformational changes (e.g., helix-coil transitions), Dap minimizes the "wobble" of the dye, improving anisotropy data.

  • Lys: The flexibility of Lys can introduce noise in FRET measurements due to the "linker effect," where the dye moves independently of the peptide backbone.

Cyclic Peptides[7][8][9]
  • Dap: Essential for creating small-diameter lactam bridges (

    
     to 
    
    
    
    or
    
    
    ). The short side chain constrains the ring, often stabilizing alpha-helical turns more effectively than Lys-based rings, which are floppier [3].

Decision Matrix

RequirementChoose Fmoc-Dap Choose Fmoc-Lys
Linker Length Ultra-short (< 3 Å)Standard (~6 Å)
Conformational Goal Rigidify / ConstrainFlexible / Solubilize
Synthesis Complexity Moderate (Use ivDde, check coupling)Low (Robust standard protocols)
Cost HigherLow (Commodity reagent)
Biological Target Shallow pockets / Tight interfacesDeep pockets / Distant domains

References

  • Sigma-Aldrich. "Selecting Orthogonal Building Blocks for Fmoc SPPS." Merck KGaA. Link

  • BenchChem. "Optimizing PROTAC Linker Length for Enhanced Degradation Efficiency." BenchChem Technical Guides. Link

  • ResearchGate. "Structure of ACPs with different linker length (from Dap-Dap to Lys-Dap)." ResearchGate.[7] Link

Sources

Comprehensive Guide to HPLC Analysis of Fmoc-Dap Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis and Retention Times for Fmoc-Dap Derivatives Content Type: Technical Comparison & Application Guide Audience: Senior Researchers, Peptide Chemists, and QA/QC Analysts[1]

Executive Summary

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) derivatives are critical non-canonical amino acid building blocks used to introduce chemical diversity into peptide backbones.[1] Unlike the ubiquitous Lysine or Ornithine, Dap possesses a shorter side chain (


), making it invaluable for synthesizing constrained cyclic peptides, stapled peptides, and FRET probes where distance control is paramount.

However, the analysis of Fmoc-Dap derivatives presents unique chromatographic challenges.[1] The proximity of the side-chain amine to the


-carbon creates steric and electronic effects that differ from its longer homologs (Dab, Orn, Lys). This guide provides a scientifically grounded framework for the HPLC analysis of these derivatives, comparing their retention behaviors, hydrophobicity profiles, and optimal separation strategies.[1]
Chemical Logic & Chromatographic Behavior[1][2][3][4]

To develop a robust method, one must understand the "Hydrophobic Hierarchy" of the protecting groups attached to the distal amine (


) of the Dap core. In Reverse-Phase HPLC (RP-HPLC), retention is governed by the solvophobic theory—the more hydrophobic the side-chain protecting group, the longer the retention time.
The Hydrophobicity Ladder (Predictive Retention)

When analyzing a mixture or assessing purity, the elution order on a C18 column generally follows this hierarchy:

  • Fmoc-Dap-OH (Free Side Chain): Most polar. Elutes earliest. Often shows peak tailing due to interaction between the free amine and residual silanols on the column.

  • Fmoc-Dap(Alloc)-OH: Moderately hydrophobic.[1] The allyloxycarbonyl group adds non-polar character but is less bulky than Mtt.[1]

  • Fmoc-Dap(Boc)-OH: Hydrophobic.[1] The tert-butyl group significantly increases retention.[1]

  • Fmoc-Dap(Mtt)-OH: Highly hydrophobic.[1] The 4-methyltrityl (Mtt) group is extremely lipophilic, often requiring high organic concentrations to elute.[1]

Homolog Comparison (Chain Length Effect)

When comparing Dap to its homologs with identical protecting groups (e.g., Fmoc-Dap(Boc) vs. Fmoc-Lys(Boc)), the methylene unit contribution (


) dictates retention:
  • Retention Order: Dap < Dab < Orn < Lys[1]

  • Resolution: Dap derivatives elute significantly earlier than Lys derivatives, making separation straightforward. However, separating Dap from Dab (Diaminobutyric acid) requires optimized gradients due to the single methylene difference.

Comparative Analysis of Derivatives

The following table contrasts the most common Fmoc-Dap derivatives, guiding selection based on synthesis requirements and analytical expectations.

DerivativeOrthogonalityHPLC Retention (Relative)Analytical ChallengesPrimary Application
Fmoc-Dap(Boc)-OH Acid Labile (TFA)Medium (

)
Stability: Boc is stable during HPLC, but avoid low pH (<2) for extended periods.[1]Standard SPPS, linear peptides.
Fmoc-Dap(Alloc)-OH Pd(0) LabileLow-Medium (

)
Resolution: Can co-elute with Fmoc-Dap-OH impurities if gradient is too steep.[1]Cyclic peptides (Head-to-Side chain).[1]
Fmoc-Dap(Mtt)-OH Mild Acid (1% TFA)High (

)
Carryover: Mtt group is "sticky."[1] Requires rigorous column washing to prevent ghost peaks.[1]Branching, selective side-chain modification.[1]
Fmoc-Dap(Z)-OH HydrogenationMedium-HighUV Abs: The Z group adds UV absorption, potentially altering area% calculations.[1]Specialized synthesis (non-SPPS).
Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for analyzing Fmoc-Dap derivatives, distinguishing between chemical purity (RP-HPLC) and enantiomeric purity (Chiral HPLC).

G Start Crude Fmoc-Dap Derivative Check_Solubility Solubility Check (Mtt requires high organic) Start->Check_Solubility RP_HPLC RP-HPLC (C18) Chemical Purity Check_Solubility->RP_HPLC Dissolve in 50% ACN Decision_Purity Purity > 98%? RP_HPLC->Decision_Purity Chiral_HPLC Chiral HPLC (Amylose/Cellulose) Enantiomeric Purity Decision_Purity->Chiral_HPLC Yes Fail Recrystallize / Repurify Decision_Purity->Fail No Pass Release for Synthesis Chiral_HPLC->Pass ee > 99.5% Chiral_HPLC->Fail ee < 99.5%

Caption: Workflow for the sequential assessment of chemical and optical purity of Fmoc-Dap derivatives.

Standardized Experimental Protocols
Protocol A: RP-HPLC for Chemical Purity

This generic gradient is tuned to capture the wide hydrophobicity range of Dap derivatives.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 3.5 µm, 4.6 x 100 mm.

    • Why: End-capping reduces silanol interactions with the secondary amines of Dap.[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q grade).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (HPLC grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controlled temperature is crucial for retention reproducibility).

  • Detection: UV @ 254 nm (Fmoc absorption) and 214 nm (Amide bond).[1]

  • Gradient:

Time (min)% BEvent
0.05Equilibration
1.05Injection hold
20.095Linear Gradient
22.095Wash (Critical for Mtt)
22.15Re-equilibration
30.05Ready

System Suitability Criteria:

  • Tailing Factor (

    
    ):  Must be < 1.5. If higher, increase TFA concentration to 0.15% or switch to a phosphate buffer (pH 2.5).[1]
    
  • Resolution (

    
    ):  If analyzing a mix of Fmoc-Dap and Fmoc-Lys, 
    
    
    
    must be > 2.0.
Protocol B: Chiral HPLC for Enantiomeric Purity

Fmoc-Dap derivatives are prone to racemization during synthesis.[1] Chiral analysis is mandatory.[1]

  • Column: Immobilized Polysaccharide Phase (e.g., Chiralpak IA or Lux Cellulose-1).[1] 4.6 x 250 mm.[1]

  • Mobile Phase: Hexane : Isopropanol : TFA (80 : 20 : 0.1).[1]

    • Note: For Fmoc-Dap(Mtt), replace Hexane with Heptane to improve solubility if needed.

  • Flow Rate: 0.8 mL/min.[1]

  • Mode: Isocratic.

  • Expectation: The L-enantiomer typically elutes after the D-enantiomer on Cellulose-1 columns, but this must be confirmed with a racemic standard.

Troubleshooting & Optimization Logic

Issue: Peak Tailing of Fmoc-Dap(Boc)-OH

  • Cause: Interaction between the carbamate nitrogen and free silanols on the silica support.

  • Solution: Add 10-20 mM Ammonium Acetate to the aqueous mobile phase (pH ~4.5).[1] This masks silanols better than TFA alone.[1]

Issue: "Ghost Peaks" in Subsequent Runs

  • Cause: Carryover of highly hydrophobic derivatives like Fmoc-Dap(Mtt)-OH.[1]

  • Solution: Implement a "Sawtooth" wash step (95% B -> 5% B -> 95% B) at the end of the run. Use a needle wash solution of 50:50 MeOH:Water.[1]

Issue: Doublet Peaks

  • Cause: Rotamers.[1] The Fmoc group can adopt syn/anti conformations that resolve slowly on the column timescale.

  • Verification: Raise column temperature to 45°C. If the doublet coalesces into a single sharp peak, it is a rotamer effect, not an impurity.[1]

Relative Hydrophobicity Map

The diagram below visualizes the retention relationship relative to the standard Fmoc-Ala-OH, providing a reference point for method development.

Hydrophobicity Axis Increasing Retention Time (Hydrophobicity) ---> Dap_Free Fmoc-Dap-OH (Most Polar) Ala Fmoc-Ala-OH (Reference Std) Dap_Free->Ala  <   Dap_Alloc Fmoc-Dap(Alloc)-OH Ala->Dap_Alloc  <   Dap_Boc Fmoc-Dap(Boc)-OH Dap_Alloc->Dap_Boc  ≈   Dap_Mtt Fmoc-Dap(Mtt)-OH (Most Hydrophobic) Dap_Boc->Dap_Mtt  <<<  

Caption: Relative retention map of Fmoc-Dap derivatives compared to the standard Fmoc-Ala-OH.

References
  • Phenomenex. Enantioseparation of N-FMOC α-Amino Acids Using Chiral HPLC (Technical Note TN-1148). Retrieved from [Link]

  • Royal Society of Chemistry. Incorporation of Fmoc-Dab(Mtt)-OH during Solid-phase peptide synthesis: A word of caution. Retrieved from [Link]

Sources

Comparative Guide: Validating Purity of Fmoc-L-2,3-diaminopropionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical framework for validating the purity of Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-L-Dap-OH[1]·HCl) . It contrasts standard quality control (QC) approaches with advanced, self-validating protocols required for high-stakes drug development.

Content Type: Technical Comparison & Validation Protocol Target Analyte: Fmoc-L-Dap-OH·HCl (and related side-chain protected derivatives like Fmoc-Dap(Boc)-OH) Audience: Peptide Chemists, CMC Leads, and QC Scientists.

Executive Summary: The Hidden Risks of Dap Derivatives

Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap) is a critical non-canonical amino acid used to introduce amine handles for stapling, cyclization, or conjugation in peptide therapeutics. However, it presents unique stability challenges compared to standard amino acids like Alanine or Lysine.

The Core Problem: The 2,3-diamino structure is highly susceptible to


-elimination , converting the desired product into Fmoc-Dehydroalanine (Fmoc-

Ala-OH)
. Standard reverse-phase HPLC (RP-HPLC) often fails to resolve this impurity adequately from the main peak due to structural similarity, leading to "false pass" results. Furthermore, undetected D-enantiomers can lead to epimerized peptides that fail biological potency assays.

This guide compares Standard QC Methods (Tier 1) against Advanced Validation Systems (Tier 2), demonstrating why Tier 2 is mandatory for GMP and clinical applications.

Comparative Analysis: Standard vs. Advanced Validation

The following table contrasts the effectiveness of validation methods. Note the gaps in Tier 1 that Tier 2 addresses.

FeatureTier 1: Standard QC (Commodity Grade) Tier 2: Advanced Validation (Pharma Grade) Why Tier 2 Matters
Chemical Purity RP-HPLC (C18, UV 254nm)Stress-Test HPLC (C18 + Phenyl-Hexyl, UV 214/254nm + MS)Detects

-elimination products (dehydroalanine) that co-elute on standard C18.
Chiral Purity Polarimetry (Optical Rotation)Chiral HPLC/SFC (Polysaccharide or Macrocyclic Glycopeptide phases)Polarimetry is insensitive to <1% D-isomer; Chiral HPLC detects down to 0.05%.
Salt Stoichiometry Assumed 1:1 HClIon Chromatography (IC) or Potentiometric Titration Verifies exact HCl content; excess acid degrades resin, low acid impacts solubility.
Identity 1H-NMR2D-NMR (HSQC/HMBC) + qNMR Distinguishes between

-Fmoc and

-Fmoc regioisomers.

Deep Dive: The Critical Impurity Pathways

Understanding how impurities form is the first step to validating they are absent. The diagram below illustrates the degradation pathway of Fmoc-Dap-OH, specifically the


-elimination risk.

BetaElimination Start Fmoc-L-Dap-OH (Target Product) Inter Carbanion Intermediate Start->Inter Proton Abstraction (Alpha Carbon) Base Basic Conditions (e.g., DIPEA, Piperidine) Base->Start Impurity Fmoc-Dehydroalanine (Fmoc-ΔAla-OH) Inter->Impurity Loss of Leaving Group (Side Chain) Product Peptide Deletion/ Modification Impurity->Product Michael Addition (Irreversible)

Figure 1: Mechanism of


-elimination in Fmoc-Dap derivatives leading to Dehydroalanine.

Validated Experimental Protocols

Protocol A: Advanced Chemical Purity (Detection of -Elimination)

Standard C18 columns often merge the dehydroalanine impurity with the main peak. This protocol uses a Phenyl-Hexyl stationary phase for superior selectivity based on


 interactions.

Objective: Quantify Fmoc-L-Dap-OH and separate Fmoc-


Ala-OH.
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% TFA in Water (Milli-Q).

    • B: 0.1% TFA in Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 60% B over 20 minutes (Linear).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Strict control required; higher temps promote on-column degradation).

  • Detection:

    • Channel 1 (Quantitation): 214 nm (Amide bond).

    • Channel 2 (Impurity ID): 254 nm (Fmoc group).

    • Note: Fmoc-

      
      Ala-OH has a distinct UV max shift due to conjugation. Calculate the Peak Purity Index  using a Diode Array Detector (DAD).
      

Acceptance Criteria:

  • Main peak purity > 99.0%.

  • Fmoc-

    
    Ala-OH < 0.15%.
    
  • No "shoulder" peaks on the tailing edge.

Protocol B: Chiral Purity Validation (Enantiomeric Excess)

Dap is prone to racemization during synthesis. Optical rotation is insufficient.

Objective: Separate Fmoc-L-Dap-OH from Fmoc-D-Dap-OH.

  • Column: Immobilized Polysaccharide phase (e.g., CHIRALPAK® IC or Lux Cellulose-2).

    • Alternative: Macrocyclic Glycopeptide (Chirobiotic T) is excellent for Fmoc-amino acids.

  • Mobile Phase (Isocratic):

    • n-Hexane : Ethanol : TFA (80 : 20 : 0.1).

    • Note: Avoid basic additives (DEA/TEA) which induce racemization of Fmoc-Dap.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV 254 nm.

  • Sample Prep: Dissolve 1 mg/mL in Ethanol/Hexane (1:1). Inject immediately.

Acceptance Criteria:

  • Enantiomeric Excess (ee) > 99.5%.

  • D-isomer < 0.25%.

Protocol C: Counter-Ion Stoichiometry (Chloride Content)

Since the product is a hydrochloride salt, confirming the 1:1 stoichiometry is vital for calculating the correct molecular weight for peptide coupling.

  • Method: Potentiometric Titration with Silver Nitrate (

    
    ).
    
  • Procedure:

    • Dissolve 50 mg of Fmoc-Dap-OH·HCl in 50 mL deionized water + 1 mL

      
      .
      
    • Titrate with 0.01 M

      
       using a silver electrode.
      
    • Calculate % Chloride.

  • Calculation:

    
    
    
    • Compare experimental value to theoretical. Deviations > 0.5% indicate excess free acid or incomplete salt formation.

Performance Context: Impact on Peptide Synthesis[2][3]

Why go through this rigor? The table below illustrates the downstream consequences of using insufficiently validated Fmoc-Dap.

Impurity / DefectConsequence in SPPS (Solid Phase Peptide Synthesis)
Fmoc-

Ala-OH
Reacts with free thiols (Cysteine) in the peptide sequence via Michael Addition, creating irreversible covalent crosslinks.
D-Enantiomer Disrupts secondary structure (alpha-helices); may render the peptide biologically inactive or immunogenic.
Free Amine (No HCl) Poor solubility in DMF; potential for immediate polymerization or dimerization upon activation.

-Fmoc Isomer
Leads to branching at the wrong nitrogen, terminating the sequence or creating "dead" peptide chains.

References

  • Phenomenex. (2023). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Link

  • Sigma-Aldrich. (2022). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

  • Temperini, A., et al. (2020).[2] "2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters". Molecules, 25(6), 1308. Link

  • ChemPep. (2024). Fmoc Solid Phase Peptide Synthesis: Side Reactions and Stability. Link

  • Chiral Technologies. (2014).[3] Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns. Link

Author's Note on Safety & Handling

Fmoc-Dap derivatives are potent skin sensitizers. Always handle in a fume hood. When dissolving the hydrochloride salt for coupling, add the base (DIPEA/NMM) immediately prior to activation to prevent autocatalytic


-elimination.

Sources

Comparative Stability of Dap vs Orn Residues in Biological Media

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of therapeutic peptides, the substitution of canonical Lysine (Lys) or Arginine (Arg) with non-proteinogenic analogs is a primary strategy to enhance proteolytic stability. Among these, 2,3-Diaminopropionic acid (Dap) and Ornithine (Orn) are the most critical tools for modulating charge and side-chain length.

While both residues confer resistance to trypsin-like proteases, their stability profiles in biological media differ fundamentally due to a single physicochemical driver: side-chain pKa .

  • Ornithine (Orn): Behaves as a "short Lysine." With a side-chain pKa ~10.5, it remains protonated and positively charged at physiological pH (7.4). Its primary instability risk is lactamization (formation of 6-membered rings) during synthesis or long-term storage, but it is chemically inert in standard media.

  • Diaminopropionic Acid (Dap): Behaves as a "pH-switch."[1] With a side-chain pKa ~6.3–6.7, a significant fraction (~10–50%) of Dap residues are deprotonated (neutral) at pH 7.4. This unmasked nucleophile dramatically increases the risk of acyl migration and side-chain acylation , yet offers unique endosomal escape capabilities.

This guide details the mechanistic differences, stability data, and validation protocols required to select the correct residue for your drug candidate.

Physicochemical Basis: The pKa Driver

The stability divergence between Dap and Orn is dictated by the ionization state of the distal amine (


-amine) in biological media (pH 7.4).
ResidueSide Chain Length (

)

-Amine pKa
Charge at pH 7.4Dominant Species in Plasma
Ornithine (Orn) 3~10.5+1Protonated Ammonium (

)
Dap 1~6.3 – 6.7PartialEquilibrium:



Implication: In blood plasma, Orn is inert and solvated. Dap possesses a reactive, nucleophilic free amine. This makes Dap highly susceptible to electrophilic attack or intramolecular cyclization reactions that Orn resists due to electrostatic repulsion.

Chemical Stability Profile
A. Intramolecular Cyclization (Lactamization)

Spontaneous formation of a lactam ring involves the side-chain amine attacking the backbone carbonyl.

  • Ornithine (Risk: Moderate): Orn can form a

    
    -lactam  (6-membered ring). This is thermodynamically stable but kinetically slow at neutral pH without activation. However, in "dry-down" or specific formulation conditions, Orn is more prone to lactamization than Dap because the 6-membered transition state is favored.
    
  • Dap (Risk: Low for Lactam, High for Migration): Dap would form a

    
    -lactam  (4-membered ring). Due to high ring strain, direct lactamization is disfavored. However, Dap is prone to N
    
    
    
    N acyl migration
    , where the peptide backbone "slips" onto the side chain amine, effectively branching the peptide.
B. Diketopiperazine (DKP) Formation

When placed at the N-terminus (positions 1 or 2), both residues risk DKP formation, cleaving the dipeptide from the sequence.

  • Mechanism: The N-terminal amine attacks the carbonyl of the second residue.[2]

  • Comparison: Dap is significantly more unstable at the N-terminus than Orn. The shorter side chain of Dap (n=1) allows the

    
    -amine and side-chain amine to act in concert (general base catalysis), or simply reduces steric bulk, accelerating DKP formation rates compared to the bulkier Orn.
    
C. Proteolytic Stability (Enzymatic)

Both residues excel here. Trypsin and trypsin-like proteases in serum specifically recognize the long, flexible, positively charged side chains of Lys and Arg.

  • Orn: Poor substrate. The shortened chain (n=3) disrupts the catalytic triad alignment in the protease pocket.

  • Dap: Non-substrate. The short side chain (n=1) and partial neutral charge at pH 7.4 make it invisible to trypsin.

  • Verdict: Dap confers superior proteolytic stability, often extending half-life (

    
    ) from minutes (Lys) to hours or days.
    
Mechanism Visualization

The following diagram illustrates the divergent degradation pathways driven by the pH 7.4 environment.

StabilityPathways Fig 1: Divergent instability mechanisms. Orn is stabilized by charge; Dap is destabilized by nucleophilicity. cluster_inputs Residue Input (pH 7.4) cluster_outcomes Stability Outcomes Orn Ornithine (Orn) (Protonated -NH3+) Stable Stable Peptide (Solvated) Orn->Stable Electrostatic Repulsion (High Stability) Lactam Lactam Impurity (6-membered ring) Orn->Lactam Slow (Dry/Activated) Dap Dap (Equilibrium -NH2 / -NH3+) Dap->Stable Protonated Fraction AcylMig Acyl Migration (Branched Peptide) Dap->AcylMig Nucleophilic Attack (High Risk) DKP DKP Formation (N-term Cleavage) Dap->DKP Rapid (if N-term)

Experimental Protocols

To validate the stability of your specific sequence, do not rely on generic half-life data. Use these self-validating protocols.

Protocol A: pH-Dependent Stability Profiling

Purpose: To determine if the Dap pKa causes spontaneous degradation in your formulation buffer.

  • Preparation: Dissolve peptide (1 mg/mL) in three buffers:

    • Buffer A: 10 mM Acetate, pH 5.0 (Dap fully protonated).

    • Buffer B: 10 mM Phosphate, pH 7.4 (Dap partially deprotonated).

    • Buffer C: 10 mM Borate, pH 9.0 (Dap largely deprotonated).

  • Incubation: Incubate at 37°C for 0, 24, 48, and 72 hours.

  • Analysis: Analyze via RP-HPLC (C18 column).

    • Success Metric: If degradation peaks appear in Buffer B/C but not A, the instability is driven by the Dap side-chain nucleophilicity.

    • Orn Control: Orn peptides should remain stable across all three pHs (up to pH 10).

Protocol B: Plasma Stability Assay (LC-MS)

Purpose: To differentiate enzymatic cleavage from chemical degradation.

  • Matrix: Pool human plasma (heparinized). Centrifuge (13,000 x g, 10 min) to remove lipids/debris.

  • Spike: Add peptide to a final concentration of 10 µM.

  • Timepoints: 0, 1h, 4h, 8h, 24h at 37°C.

  • Quench: Aliquot 50 µL plasma into 150 µL ice-cold Acetonitrile (with 1% Formic Acid) to precipitate proteins. Centrifuge.

  • LC-MS/MS Analysis:

    • Monitor the parent ion [M+H]+.

    • Crucial Step: Search for specific mass shifts:

      • -18 Da: Lactam formation (loss of H2O).

      • +1 Da: Hydrolysis (deamidation-like, though rare for Dap/Orn).

      • Truncation: Enzymatic cleavage.

Workflow Diagram

StabilityWorkflow Fig 2: Experimental workflow to distinguish chemical vs. enzymatic instability. Start Start: Peptide Candidate BufferTest pH Stress Test (pH 5.0 vs 7.4 vs 9.0) Start->BufferTest PlasmaTest Plasma Incubation (37°C, 24h) Start->PlasmaTest Decision1 Degradation at pH 7.4 > 5.0? BufferTest->Decision1 Decision2 Mass Shift -18 Da? PlasmaTest->Decision2 Chemical Instability\n(Dap Nucleophilicity) Chemical Instability (Dap Nucleophilicity) Decision1->Chemical Instability\n(Dap Nucleophilicity) Yes Stable Formulation Stable Formulation Decision1->Stable Formulation No Lactam/DKP Formation Lactam/DKP Formation Decision2->Lactam/DKP Formation Yes Proteolytic Cleavage Proteolytic Cleavage Decision2->Proteolytic Cleavage No (Truncation)

Data Summary: Dap vs. Orn[3][4][5][6][7][8]
FeatureOrnithine (Orn)Diaminopropionic Acid (Dap)
Side Chain Length 3 carbons1 carbon
pKa (Side Chain) ~10.5~6.3 – 6.7
Charge @ pH 7.4 Positive (+1)Mixed (Neutral/Positive)
Primary Risk Lactamization (

-lactam)
Acyl Migration / Nucleophilic Attack
Protease Stability High (Poor substrate)Very High (Non-substrate)
Membrane Lysis Moderate (Amphipathic)Low (Reduced Hydrophobicity)
Best Application Stable Lys replacement; Lactam bridgingpH-responsive delivery; Minimal hemolysis
References
  • Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences.

  • Wojcik, P., et al. (2019). Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions. PNAS.

  • Chen, C. H., et al. (2010). De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues. Journal of Medicinal Chemistry.

  • Writer, M. J., et al. (2010). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release.

  • Knappe, D., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS ONE. [3]

Sources

Assessing bioactivity changes when substituting Lys for Dap

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Assessing bioactivity changes when substituting Lys for Dap Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Optimizing Peptide Stability and Selectivity via Side-Chain Shortening

Executive Summary In peptide therapeutics, the substitution of Lysine (Lys, K) with L-2,3-Diaminopropionic acid (Dap) represents a high-impact "methylene scan" strategy. While both residues carry a primary amine and a net positive charge at physiological pH, the structural truncation from Lys (


 methylene groups) to Dap (

) fundamentally alters the peptide’s bioactivity profile. This guide details the trade-offs: Dap substitution typically confers proteolytic resistance and reduced hemolytic toxicity, often at the cost of binding affinity if the amine is involved in long-range salt bridges.
Structural & Chemical Basis: The "Reach" vs. "Recognition" Trade-off

The core of this substitution lies in the reduction of the side-chain length by approximately 3.8 Å. This alteration impacts two critical parameters:

  • Entropic Penalty & Reach: Lysine’s long, flexible chain allows it to "search" for anionic partners (Asp/Glu) to form salt bridges (

    
     or 
    
    
    
    interactions). Dap is rigid and short; it cannot reach distant binding pockets, potentially destabilizing secondary structures like
    
    
    -helices that rely on specific Glu-Lys pairings.
  • Enzymatic Recognition: Trypsin and trypsin-like proteases specifically recognize the long, cationic side chains of Lys and Arg. Dap is effectively "invisible" to the S1 pocket of trypsin due to steric mismatch, granting the peptide significant proteolytic stability.

Table 1: Physicochemical Comparison
FeatureLysine (Lys, K)Diaminopropionic Acid (Dap)Impact on Bioactivity
Side Chain Length ~6.3 Å (4 carbons)~2.5 Å (1 carbon)Dap reduces steric reach; may break critical salt bridges.
pKa (

-/

-amine)
~10.5~8.5 – 9.4Dap is slightly less basic; deprotonates easier at high pH.
Proteolytic Stability Low (Trypsin sensitive)High (Trypsin resistant)Primary driver for substitution.
Membrane Lysis High (in AMPs)LowDap reduces toxicity/hemolysis in antimicrobial peptides.
Conformational Freedom HighRestrictedDap reduces entropic penalty upon binding if the interaction is short-range.
Comparative Bioactivity Analysis
A. Impact on Binding Affinity & Secondary Structure [1]
  • The "Reach" Limit: Research indicates that while Lys can support

    
     and 
    
    
    
    salt bridges with Glutamate (Glu), Dap is often too short to maintain the
    
    
    interaction. If your Lysine is critical for helix stabilization via salt-bridging, substituting Dap will likely decrease potency (
    
    
    increases).
  • Case Study (Helix Stability): In a systematic methylene scan of

    
    -helical peptides, Dap substitution at positions requiring long-range electrostatic interactions resulted in a loss of helicity compared to Lys, as the amine could not geometrically satisfy the hydrogen bond requirement with the backbone or side-chain acceptors [1, 2].
    
B. Impact on Proteolytic Stability
  • The Stability Gain: This is the most consistent advantage. In antimicrobial peptides (e.g., Melittin or CM15 analogs), replacing Lys with Dap rendered the peptides resistant to trypsin degradation.

  • Data Benchmark: In comparative assays, Lys-containing peptides are typically 100% degraded within 60 minutes by trypsin. Dap-analogs often retain >40–80% integrity after 5–24 hours under identical conditions [3, 4].

C. Impact on Toxicity (Selectivity)
  • Hemolysis Reduction: For amphipathic peptides that disrupt membranes, the shorter side chain of Dap prevents the amine from penetrating deep into the zwitterionic mammalian membrane bilayer. This results in a significant decrease in hemolytic activity (toxicity) while often maintaining antibacterial efficacy against negatively charged bacterial membranes [5, 6].

Decision Logic & Mechanism

The following diagram visualizes the decision process for substituting Lys with Dap and the resulting structural consequences.

Lys_Dap_Logic Start Target Lysine Residue Q1 Is the Lysine involved in a distant salt bridge (>3Å)? Start->Q1 Q2 Is the Lysine a target for rapid proteolytic cleavage? Q1->Q2 No Outcome_Bad High Risk: Loss of Affinity/Potency Q1->Outcome_Bad Yes Q2->Start No (Keep Lys) Outcome_Good High Reward: Gain in Stability/Selectivity Q2->Outcome_Good Yes Mechanism_Reach Mechanism: Dap side chain (1C) is too short to bridge to Asp/Glu. Outcome_Bad->Mechanism_Reach Mechanism_Steric Mechanism: Trypsin S1 pocket cannot accommodate short Dap side chain. Outcome_Good->Mechanism_Steric

Figure 1: Decision matrix for Lys


 Dap substitution based on structural context.
Experimental Protocol: Synthesis & Validation

To objectively assess the substitution, you must synthesize the Dap-variant using Solid Phase Peptide Synthesis (SPPS) and run a side-by-side stability assay.

Phase 1: SPPS Incorporation of Dap

Reagents: Use Fmoc-Dap(Boc)-OH or Fmoc-Dap(Alloc)-OH.[1] Critical Note: Dap is prone to lactamization if the side chain protecting group is removed prematurely. Ensure orthogonal protection if cyclization is not desired.

  • Coupling: Use standard HBTU/DIPEA or DIC/Oxyma cycles. Dap couples slower than Lys due to the proximity of the

    
    -amine to the backbone (steric bulk near the 
    
    
    
    -carbon). Double coupling (2x 30 min) is recommended.
  • Cleavage: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail removes the Boc group, yielding the free amine.

Phase 2: Comparative Trypsin Stability Assay

This protocol validates the stability gain.

  • Preparation: Dissolve purified Lys-peptide and Dap-peptide (1 mg/mL) in PBS (pH 7.4).

  • Incubation: Add Trypsin (promega sequencing grade) at an Enzyme:Substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: Aliquot 50 µL at

    
    .
    
  • Quenching: Immediately add 5 µL of 10% TFA to stop the reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Metric: Calculate % Area Under Curve (AUC) remaining relative to

      
      .
      
Phase 3: Workflow Diagram

Workflow cluster_synthesis 1. Synthesis (SPPS) cluster_assay 2. Bioactivity Validation S1 Resin Loading (Rink Amide) S2 Couple Fmoc-Dap(Boc)-OH (Double Couple) S1->S2 S3 Cleavage (TFA) & Purification S2->S3 A1 Binding Assay (SPR/FP) S3->A1 A2 Trypsin Challenge (LC-MS) S3->A2 Result1 Affinity Data A1->Result1 Check Kd Result2 Stability Data A2->Result2 Check t1/2

Figure 2: Experimental workflow for synthesizing and validating Dap-substituted peptides.

References
  • Cheng, R. P., et al. (2007).[2] "Effect of lysine side chain length on intra-helical glutamate-lysine ion pairing interactions." Biochemistry.

  • Khara, J. S., et al. (2013). "Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide." Molecular Pharmaceutics.

  • Li, W., et al. (2017).[3] "Dimerization and lysine substitution of melittin have differing effects on bacteria."[3] Frontiers in Microbiology.

  • Bower, M. A., et al. (2018). "Effects of D-Lysine Substitutions on the Activity and Selectivity of Antimicrobial Peptide CM15." Scientific Reports.

  • Arias, M., et al. (2018).[4] "Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues." Molecules.

  • BenchChem. (2025).[1] "Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols."

Sources

Publish Comparison Guide: NMR Spectral Data Interpretation for Fmoc-Dap-HCl

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Verification Guide Audience: Senior Researchers, Peptide Scientists, and QA/QC Analysts in Drug Development Subject:


-Fmoc-L-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap-HCl)

Core Directive: The Diagnostic Imperative

In the high-stakes field of peptidomimetics and PNA (Peptide Nucleic Acid) synthesis, Fmoc-Dap-HCl (Fmoc-2,3-diaminopropionic acid hydrochloride) is a critical yet deceptive building block.[1] Unlike its longer-chain homologs (Ornithine, Lysine), Dap possesses a unique vicinal diamine structure that induces specific electronic deshielding effects.

The Problem: Commercial batches of Fmoc-Dap-HCl are frequently contaminated with Fmoc-Dab (Diaminobutyric acid, a structural homolog), di-Fmoc species , or free Fmoc-OH .[1] Standard HPLC often fails to resolve these isomeric or hydrophobic impurities effectively.[1]

The Solution: This guide provides a self-validating NMR interpretation workflow. We move beyond simple peak listing to a causal analysis of the spectrum, comparing Fmoc-Dap-HCl against its common alternatives to ensure your building block is synthesis-ready.

Materials & Methods: The "Senior Scientist" Protocol

To obtain a definitive spectrum, you must control the solvation shell. The ammonium salt on the side chain (


) makes this compound insoluble in the standard 

used for fully protected amino acids.[1]
Standardized Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory .[1] It solubilizes the HCl salt and slows proton exchange, allowing observation of the side-chain ammonium protons.

  • Concentration: 10–15 mg in 600

    
    L. High concentration is required to resolve minor isomeric impurities (e.g., 
    
    
    
    -alanine derivatives).[1]
  • Reference: Tetramethylsilane (TMS, 0.00 ppm) or residual DMSO pentet (2.50 ppm).[1]

Spectral Analysis: Fmoc-Dap-HCl vs. Alternatives

The Diagnostic Landscape

The power of NMR here lies in the Side Chain Window (2.8 – 3.6 ppm) .[1] This region differentiates Dap from Dab, Orn, and Lys based on the "Proximity Effect"—the closer the side-chain amine is to the electron-withdrawing


-center, the more deshielded its protons become.
Comparative Chemical Shift Table (DMSO-d6)
FeatureFmoc-Dap-HCl (

)
Fmoc-Dab-HCl (

)
Fmoc-Lys(Boc)-OH (

)
Diagnostic Logic
Side Chain H (

)
3.10 – 3.55 ppm (

-CH

)
2.90 – 3.05 ppm (

-CH

)
2.85 – 2.95 ppm (

-CH

)
Dap is significantly deshielded due to proximity to the

-carbonyl and Fmoc-carbamate.[1]
Multiplicity Multiplet / Broad (ABX system)Triplet / Multiplet Quartet / Multiplet Dap's

-protons are diastereotopic and often split complexly; homologs are more equivalent.[1]

-Proton
4.30 – 4.50 ppm 4.00 – 4.20 ppm 3.90 – 4.10 ppm Dap's

-H is deshielded by the adjacent ammonium cation.[1]
Ammonium (NH

)
~8.0 – 8.3 ppm (Broad s)~7.8 – 8.0 ppm N/A (Boc is ~1.4 ppm)Visible only in dry DMSO-d6; confirms the salt form.[1]
Fmoc Region 7.30 – 7.95 ppm7.30 – 7.95 ppm7.30 – 7.95 ppmIntegration Check: Must be 8H relative to 1H

-proton.[1]
Detailed Assignment of Fmoc-Dap-HCl
  • 
     7.89 (d, 2H):  Fmoc Ar-H (C4, C5) - Pseudo-triplet appearance common due to overlap.[1]
    
  • 
     7.72 (d, 2H):  Fmoc Ar-H (C1, C8).[1]
    
  • 
     7.42 (t, 2H):  Fmoc Ar-H (C3, C6).[1]
    
  • 
     7.33 (t, 2H):  Fmoc Ar-H (C2, C7).[1]
    
  • 
     4.20 – 4.45 (m, 3H):  Overlap of the Fmoc CH
    
    
    
    (fluorenyl methyl), Fmoc CH (bridgehead), and the
    
    
    -CH
    of Dap.[1] Note: In Dap, the
    
    
    -H often merges with the Fmoc methylene, creating a complex integration area of 4H total (3 Fmoc aliphatic + 1
    
    
    -H).
  • 
     3.10 – 3.50 (m, 2H): 
    
    
    
    -CH
    
    
    . This is the Critical Quality Attribute (CQA) . If you see signals upfield at 1.5–2.0 ppm, you have contamination from longer chain analogs (Dab/Orn) or alkyl impurities.[1]

Impurity Profiling & Causality

As a Senior Scientist, you are not just looking for the product; you are hunting for the process failures.

Impurity SignalChemical Shift (

)
Origin / Causality
Fmoc-Dap(Fmoc)-OH Extra Ar-H (16H total)Over-acylation: During synthesis, the side chain amine was accidentally Fmoc-protected.[1]
Free Fmoc-OH ~7.3–7.9 (Ar), no

-H coupling
Degradation: Storage in moisture hydrolyzed the ester/carbamate.[1]
Fmoc-

-Alanine
Triplet ~2.4 ppm (

), Triplet ~3.2 ppm (

)
Isomerization: Hoffman rearrangement byproduct or starting material contamination.[1]
Residual Solvents 1.76 (THF), 5.75 (DCM)Process: Incomplete drying of the HCl salt.[1]

Visualization: The Verification Workflow

The following decision tree outlines the logical steps to validate Fmoc-Dap-HCl, ensuring you do not commit a compromised building block to a solid-phase synthesis campaign.

NMR_Verification_Workflow Start Start: Fmoc-Dap-HCl Sample Solvent Dissolve in DMSO-d6 (Ensure clear solution) Start->Solvent Acquire Acquire 1H NMR (300MHz+) Solvent->Acquire Check_Aromatic Check Aromatic Region (7.3 - 7.9 ppm) Acquire->Check_Aromatic Integ_Check Integration Check: Is Ar-H = 8H relative to alpha-H? Check_Aromatic->Integ_Check Check_SideChain Analyze Side Chain (2.8 - 3.6 ppm) Integ_Check->Check_SideChain Ar-H ≈ 8H Fail_DiFmoc FAIL: Fmoc-Dap(Fmoc)-OH (Double Fmoc) Integ_Check->Fail_DiFmoc Ar-H > 8H Check_Upfield Check Upfield Region (1.0 - 2.0 ppm) Check_SideChain->Check_Upfield Multiplet (ABX) Fail_Isomer FAIL: beta-Ala Isomer (Triplet splitting) Check_SideChain->Fail_Isomer Clear Triplets Pass PASS: High Purity Fmoc-Dap-HCl Check_Upfield->Pass Clean Baseline Fail_Homolog FAIL: Homolog Contamination (Dab/Orn/Lys) Check_Upfield->Fail_Homolog Signals Present

Caption: Logic flow for the structural verification of Fmoc-Dap-HCl, prioritizing the exclusion of common isomeric and homologous impurities.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Link[1]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[1] Link[1]

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Chapter on Amine Protection).[1] Link[1]

  • Santa Cruz Biotechnology. Fmoc-Dap(Boc)-OH Product Data (Analog Comparison). Link

  • ChemicalBook. DL-2,3-Diaminopropionic acid monohydrochloride NMR Spectrum. Link

Sources

Benchmarking Coupling Reagents for Fmoc-Dap Efficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks coupling reagents for Fmoc-Dap·HCl (Fmoc-diaminopropionic acid hydrochloride) and its common derivatives (e.g., Fmoc-Dap(Boc)-OH).[1] It addresses the specific challenges of steric hindrance, salt neutralization, and side-reaction mitigation in Solid-Phase Peptide Synthesis (SPPS).

Executive Summary

Incorporating Fmoc-Dap (Diaminopropionic acid) into peptide sequences presents unique challenges due to the steric bulk of side-chain protecting groups (Boc, Alloc, Mtt) and the potential for aggregation. While HATU remains the "gold standard" for yield, recent benchmarks favor DIC/Oxyma Pure for its superior suppression of racemization and "green" profile. This guide evaluates the efficiency of major coupling reagents and provides a validated protocol for handling Fmoc-Dap salts.

The Challenge: Why Fmoc-Dap is "Difficult"

Fmoc-Dap is a non-proteinogenic amino acid often used in stapled peptides, PNA backbones, and branched ubiquitination studies. Its coupling efficiency is compromised by two factors:

  • Steric Hindrance: The side chain is short (

    
    ), bringing the bulky protecting group (e.g., Boc, Alloc) close to the reacting carboxyl center. This creates a "shielding" effect similar to 
    
    
    
    -branched amino acids (Val, Ile).
  • Salt Neutralization: If supplied as a hydrochloride salt (Fmoc-Dap[1]·HCl), the acidic proton must be neutralized in situ. Incomplete neutralization leads to failed coupling, while excess base (DIEA) triggers racemization and premature Fmoc removal.

Comparative Benchmarking of Coupling Reagents

The following data summarizes the performance of four reagent classes in coupling hindered amino acids like Fmoc-Dap.

Performance Matrix
Reagent SystemCoupling Efficiency (Yield)Racemization RiskSolubility (0.5M in DMF)Recommended Use Case
HATU / DIEA High (99.5%) ModerateExcellentStandard for difficult couplings. Use when yield is the priority.[1]
DIC / Oxyma High (98-99%)Low GoodBest for purity. Ideal for preventing racemization and side reactions.[1]
COMU / DIEA Very High (>99%)LowExcellentThe modern hybrid. Combines HATU reactivity with Oxyma safety.
PyBOP / DIEA Moderate (95-97%)ModerateGoodCyclization/Fragment coupling. Preferred for head-to-tail cyclization involving Dap.[1]
Detailed Analysis
1. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
  • Mechanism: Generates a highly reactive 7-azabenzotriazole ester (OAt-ester).[1] The "aza" nitrogen provides an intramolecular base effect that accelerates aminolysis.

  • Pros: Unmatched reactivity for sterically hindered residues (e.g., Fmoc-Dap(Alloc)-OH).[1]

  • Cons: Requires basic conditions (DIEA/NMM). Excess base can cause racemization (

    
    -proton abstraction) and guanidinylation of the N-terminus.[1]
    
2. DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate)
  • Mechanism: DIC forms an O-acylisourea intermediate, which is rapidly transesterified by Oxyma to form a stable, non-racemizing active ester.

  • Pros: Acidic/neutral activation environment minimizes racemization.[1] Safer than HOBt (non-explosive).

  • Cons: Slower kinetics than HATU; may require double coupling for extremely bulky Dap derivatives (e.g., Fmoc-Dap(Mtt)-OH).

3. COMU
  • Mechanism: A uronium salt based on the Oxyma leaving group (hybrid of HATU and Oxyma).

  • Pros: Shows higher solubility and stability in DMF than HATU.[1] Often achieves higher yields with lower epimerization in comparative studies [1].[1]

Experimental Protocols

Protocol A: The "Gold Standard" High-Yield Method (HATU)

Recommended for Fmoc-Dap(Boc)-OH or Fmoc-Dap(Alloc)-OH where steric bulk is the primary issue.[1]

  • Reagent Prep: Dissolve Fmoc-Dap(Boc)-OH (4.0 eq) and HATU (3.9 eq) in dry DMF (0.4 M final concentration).

  • Activation: Add DIEA (8.0 eq). Crucial: Activate for exactly 30 seconds before adding to resin.[1] Prolonged activation promotes uronium salt byproducts.[1]

  • Coupling: Add mixture to the resin. Agitate for 45–60 minutes at Room Temp.

  • Monitoring: Perform a Kaiser Test. If slightly blue, perform a second coupling with DIC/Oxyma .

Protocol B: Handling Fmoc-Dap·HCl Salts

Use this if your building block is a hydrochloride salt.[1]

  • Dissolution: Dissolve Fmoc-Dap·HCl (4.0 eq) in DMF.

  • Neutralization: Add DIEA (4.0 eq exactly to neutralize the HCl) + DIEA (4.0 eq for activation). Total DIEA = 8.0 eq.[1]

    • Note: Do not premix the base with the salt for long periods. Add base immediately prior to the coupling reagent.

  • Coupling: Add HATU (3.9 eq) or COMU (4.0 eq).

  • Reaction: Agitate for 60 minutes . The salt neutralization generates DIEA·HCl, which is soluble in DMF but increases ionic strength, potentially slowing kinetics.

Visualization: Mechanism & Workflow

Figure 1: Coupling Reagent Mechanism & Selection Logic

This diagram illustrates the decision pathway for selecting reagents based on the specific Dap derivative and the mechanism of activation.

G Start Select Fmoc-Dap Derivative Type1 Fmoc-Dap(Boc/Alloc)-OH (Standard Acid) Start->Type1 Type2 Fmoc-Dap.HCl (Salt Form) Start->Type2 Decision Primary Challenge? Type1->Decision Neutralize In-situ Neutralization (+1 eq Base) Type2->Neutralize Requires Base Path_Steric Steric Bulk (e.g., Mtt, Alloc) Decision->Path_Steric Bulk Path_Racem Racemization Sensitive (e.g., C-term Cys/His) Decision->Path_Racem Purity Reagent_HATU HATU / DIEA (High Kinetic Power) Path_Steric->Reagent_HATU Reagent_Oxyma DIC / Oxyma (Low Epimerization) Path_Racem->Reagent_Oxyma Result Coupled Peptide-Resin Reagent_HATU->Result Fast Coupling Reagent_Oxyma->Result Clean Coupling Neutralize->Decision

Caption: Decision tree for selecting coupling reagents based on Fmoc-Dap derivative type and synthetic priority.

Troubleshooting & Optimization

ObservationDiagnosisSolution
Low Yield (Kaiser positive) Steric hindrance or aggregation.[1]Switch to COMU or perform Double Coupling (1st: DIC/Oxyma, 2nd: HATU). Use microwave assistance (50°C, 10 min).
Racemization (>2% D-isomer) Base-catalyzed proton abstraction.[1]Switch to DIC/Oxyma (Base-free activation).[1] Reduce coupling time.
Precipitation Poor solubility of the HCl salt.Ensure DMF is dry.[1] Pre-dissolve Fmoc-Dap·HCl in NMP (N-methylpyrrolidone) for better solubility before adding base.[1]
References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

Sources

Safety Operating Guide

Operational Guide: Fmoc-Dap HCl Proper Disposal Procedures

[1][2]

Technical Assessment & Hazard Profile

Before executing disposal, you must understand the physicochemical behavior of Fmoc-Dap(Boc)-OH or Fmoc-Dap HCl .[1][2] Unlike standard amino acids, the hydrochloride salt form introduces ionic acidity, while the Fmoc (Fluorenylmethyloxycarbonyl) group introduces specific chemical sensitivities.[2]

Why this matters:

  • Acidity (HCl Salt): In aqueous solution, this compound dissociates to release H⁺ ions. If inadvertently mixed into a high-pH organic waste stream (e.g., waste containing piperidine from SPPS deprotection), it can trigger an exothermic neutralization reaction.[2]

  • Fmoc Instability: The Fmoc group is base-labile.[1][3] Exposure to basic waste streams will cleave the protecting group, potentially generating dibenzofulvene and altering the chemical composition of your waste container unpredictably.[2]

Physicochemical Properties & Waste Classification[1][4][5]
PropertySpecificationOperational Implication
Signal Word WARNING Standard PPE (Gloves, Goggles, Lab Coat) required.[1][2]
Hazard Statements H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][3][4] Irrit.)Avoid dust generation during disposal.[1][3][5][6][7]
RCRA Status (US) Non-Listed (Not P or U listed)Classify as Non-Regulated Chemical Waste unless mixed with solvents.[3]
Combustibility Combustible SolidMust be segregated from strong oxidizers.[1][3]
pH (Solution) Acidic (~3.0 - 5.0 typically)DO NOT mix with Cyanide or Sulfide wastes (Risk of HCN/H₂S gas).[1]

Decision Logic: Disposal Workflows

The following decision tree illustrates the logic flow for determining the correct disposal path based on the physical state of the waste.

DisposalWorkflowStartWaste GenerationStateCheckPhysical State?Start->StateCheckSolidSolid Reagent(Expired/Excess)StateCheck->SolidPowderLiquidLiquid Solution(Dissolved in DMF/NMP)StateCheck->LiquidSolutionSpillSpill ResidueStateCheck->SpillAccidental ReleaseSegregationSegregation Check:Is container Acid/Base neutral?Solid->SegregationLiquidBinLiquid Organic Waste(Halogenated vs Non-Halogenated)Liquid->LiquidBinCheck Solvent TypeSpillKitBag & Tag(Hazardous Waste)Spill->SpillKitSolidBinSolid Chemical Waste Bin(Label: Organic Irritant)Segregation->SolidBinCompatible

Figure 1: Decision logic for segregating Fmoc-Dap HCl waste streams to prevent incompatibility reactions.

Step-by-Step Disposal Protocols

Protocol A: Solid Reagent Disposal (Excess or Expired)

Use this for the pure powder form found in the original bottle.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar compatible with solids.[1][3]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "Fmoc-Dap HCl, Solid."[1][2][4][6]

    • Hazards: Check "Irritant" and "Toxic" (if required by local EHS, though usually just Irritant).[2]

  • Transfer:

    • Work inside a chemical fume hood to capture any dust.[1][3]

    • Transfer the solid directly into the waste container.[1][3]

    • CRITICAL: Do not mix with strong bases (e.g., solid NaOH) or oxidizers (e.g., nitrates) in the same solid waste bin.[2]

  • Verification: Ensure the lid is tightly sealed. Wipe the exterior to remove potential dust residue.[1][3]

Protocol B: Liquid Waste (SPPS Reaction Mixtures)

Use this if the Fmoc-Dap HCl is dissolved in solvents like DMF (Dimethylformamide) or NMP.[1]

  • Solvent Identification: Determine if the solvent is Halogenated (e.g., DCM) or Non-Halogenated (e.g., DMF).[2]

  • Segregation:

    • If dissolved in DMF/NMP : Dispose in "Non-Halogenated Organic Waste."[1][3]

    • If dissolved in DCM : Dispose in "Halogenated Organic Waste."[1][3]

  • pH Check: If the solution is highly acidic due to the HCl salt concentration, check the pH. If pH < 2, ensure the waste container is rated for corrosives.[2][3]

  • Avoidance: Never pour this solution down the drain. The Fmoc moiety is a complex organic that does not biodegrade rapidly and is prohibited from sewer discharge.[1][3]

Protocol C: Spill Cleanup (Immediate Action)
  • PPE: Don Nitrile gloves, safety glasses, and a lab coat.[2] If the spill is large (>50g) and dust is visible, use an N95 dust mask.[2]

  • Containment: Cover the spill with a paper towel dampened with water (to prevent dust dispersal) or an inert absorbent (vermiculite).[1][3]

  • Collection: Sweep the damp solid into a dustpan.[1][3]

  • Disposal: Place the waste and the contaminated paper towels into a clear plastic bag. Seal it, label it "Debris contaminated with Fmoc-Dap HCl," and place it in the Solid Chemical Waste bin.[1][2]

  • Surface Decontamination: Wipe the area with a mild soap solution, followed by water.[1][3]

Scientific Rationale & Segregation Logic

The "Fmoc" Factor

The Fluorenylmethyloxycarbonyl (Fmoc) group is designed to be removed by weak bases (typically 20% piperidine).[1][3]

  • The Risk: If you dispose of Fmoc-Dap HCl into a waste container that already contains high concentrations of basic amines (common in peptide synthesis labs), the Fmoc group will cleave inside the waste drum.

  • The Consequence: This reaction is exothermic and generates CO₂ gas.[1][3] In a tightly sealed waste drum, this gas evolution can cause pressurization and potential rupture.[2]

  • The Solution: Always segregate bulk Fmoc-amino acids from bulk waste bases.[1][3]

The "HCl" Factor[1][2][10]
  • The Risk: As a hydrochloride salt, this compound is a proton donor.

  • The Consequence: Mixing with cyanide salts (rare in peptide labs but possible in general chemistry) releases fatal HCN gas.[3] Mixing with bleach (hypochlorite) releases Chlorine gas.[1][3]

  • The Solution: Strictly segregate from Cyanides, Sulfides, and Bleach.[2]

References

  • United States Environmental Protection Agency (EPA). (2023).[1][3] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[1][3] Retrieved from [Link]

  • American Chemical Society. (2023).[1][3] Identifying and Segregating Chemical Waste. Retrieved from [Link]

Personal Protective Equipment (PPE) & Handling Guide: Fmoc-Dap HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Why" Behind the Protocol

Fmoc-2,3-diaminopropionic acid hydrochloride (Fmoc-Dap HCl) is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing amine handles or "stapling" points in peptide sequences.

While the dry powder presents standard irritant risks, the primary danger lies in the operational context : this reagent is almost exclusively used with high-penetration solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) .

The Senior Scientist’s Perspective:

"Standard nitrile gloves are insufficient for the entire workflow. A researcher using single-layer nitrile gloves while dissolving Fmoc-Dap in DMF/DCM is effectively working with bare hands after 2 minutes of solvent contact. This guide prioritizes permeation resistance over simple barrier protection."

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The risk profile shifts as the reagent moves from solid to solution.

Table 1: Phase-Dependent Hazard Profile
Operational PhaseStatePrimary Hazards (GHS)Critical Risk Factor
1.[1] Weighing Solid (Powder)H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Hygroscopic Acid: The HCl salt forms hydrochloric acid upon contact with mucosal moisture (lungs/eyes).
2. Solubilization Solution (in DMF)H360 (Repro. Tox - DMF), H312 (Dermal Tox)Carrier Effect: DMF is a potent skin penetrant and drags the dissolved Fmoc-Dap HCl into the bloodstream.
3. Coupling Slurry (DCM/Resin)H351 (Carcinogen - DCM), VolatileGlove Degradation: DCM degrades nitrile gloves in <5 minutes, exposing skin to the entire reaction cocktail.

The PPE Protocol: A Layered Defense System

Do not rely on a single piece of equipment. Use a Redundant Barrier System .

A. Respiratory Protection[3][4][5]
  • Primary: Chemical Fume Hood (Certified face velocity: 100 fpm).

  • Secondary (If weighing outside hood): N95 or P100 particulate respirator.

    • Why: The HCl salt is fine and easily aerosolized. Inhalation causes immediate burning of the nasal septum.

B. Eye Protection[1][2][3][5][6]
  • Standard: Chemical Splash Goggles (Indirect Vent).

    • Why: Safety glasses with side shields are insufficient. The fine powder can drift around shields, and solvent splashes (DCM) are highly mobile.

C. Hand Protection (The Critical Variable)

This is where most protocols fail. Glove selection must match the solvent , not just the solute.

Table 2: Glove Selection Matrix
Solvent SystemRecommended Glove MaterialBreakthrough TimeProtocol
Dry Powder Only Nitrile (5 mil) > 480 minStandard single gloving.
DMF Solution Double Nitrile or Nitrile + Laminate 15–30 min (Nitrile)Change outer glove immediately upon splash.
DCM Solution PVA or Silver Shield (Laminate) > 240 minMANDATORY: Nitrile degrades instantly in DCM. Use Laminate liners under Nitrile.

Operational Workflow: Step-by-Step

This workflow integrates safety steps directly into the experimental procedure to ensure compliance without slowing down research.

Phase 1: Preparation & Weighing
  • Equip PPE: Don Lab coat, Goggles, and Double Nitrile Gloves .

  • Atmosphere Control: Place balance inside the fume hood or use a static-free weighing funnel.

  • Neutralization Prep: Have a saturated sodium bicarbonate solution nearby.

    • Expert Insight: Fmoc-Dap HCl is acidic. If spilled on the bench, wiping with water creates an acid film. Neutralize first.

Phase 2: Solubilization (The High-Risk Step)
  • Solvent Addition: Add DMF/DCM to the Fmoc-Dap HCl powder.

  • Pressure Management: The HCl salt may off-gas slightly when reacting with basic buffers (like DIEA). Do not cap the vial tightly immediately after mixing; allow pressure to equilibrate.

  • Glove Check: If using DCM, ensure you are wearing Laminate (Silver Shield) gloves under your outer nitrile gloves.

Phase 3: Disposal[5]
  • Segregation: Do not mix with general organic waste if the solution contains scavengers or heavy metals.

  • Quenching: Quench any unreacted active esters with methanol before disposal to prevent uncontrolled polymerization in the waste drum.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection based on the state of the chemical.

PPE_Decision_Matrix Start Start: Handling Fmoc-Dap HCl State_Check What is the physical state? Start->State_Check Solid Solid / Dry Powder State_Check->Solid Weighing Solution Dissolved in Solvent State_Check->Solution Synthesis PPE_Solid PPE: Nitrile Gloves + Goggles (Particulate Risk) Solid->PPE_Solid Solvent_Check Identify Solvent Solution->Solvent_Check DMF DMF / NMP Solvent_Check->DMF DCM DCM / Chloroform Solvent_Check->DCM PPE_DMF PPE: Double Nitrile (Change <15 min) DMF->PPE_DMF PPE_DCM PPE: Laminate/PVA Liner (Nitrile degrades instantly) DCM->PPE_DCM

Figure 1: Dynamic PPE Selection Matrix based on solvent compatibility. Note the escalation in glove requirement for DCM mixtures.

Emergency Response Protocol

Scenario: Skin Exposure (Solution Phase)

  • Immediate Action: Do NOT use solvents (ethanol/acetone) to wash skin. This increases absorption.

  • Wash: Flush with copious water and soap for 15 minutes.

  • Neutralize: If burning persists (HCl effect), use a mild bicarbonate rinse only if skin is intact.

Scenario: Spillage (Solid)

  • Contain: Cover with a pad.

  • Neutralize: Wet the pad with Sodium Bicarbonate solution.

  • Clean: Wipe up as chemical waste.

References

  • Sigma-Aldrich. (2023).[2] Safety Data Sheet: Fmoc-Dap(Boc)-OH. Retrieved from

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Resistance Guide (7th Ed). Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • University of Pennsylvania EHRS. (2019). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.